3-(3,4,5-Trimethoxyphenyl)propan-1-ol CAS 53560-26-2 properties
The following technical guide provides an in-depth analysis of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, structured for researchers in medicinal chemistry and process development. CAS: 53560-26-2 Role: Pharmacophore Buildin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, structured for researchers in medicinal chemistry and process development.
CAS: 53560-26-2
Role: Pharmacophore Building Block & Metabolic Probe
Executive Summary
3-(3,4,5-Trimethoxyphenyl)propan-1-ol is a critical phenylpropanoid intermediate used primarily in the synthesis of tubulin-binding agents, trypanocidal compounds, and mescaline analogs. Its structural core—a trimethoxy-substituted benzene ring attached to a saturated propyl alcohol chain—mimics the pharmacophore of colchicine and podophyllotoxin, making it a valuable scaffold for designing antimitotic drugs. This guide details its physicochemical profile, scalable synthesis protocols, and analytical characterization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in H₂O
LogP
~1.4 (Lipophilic)
Boiling Point
>300°C (predicted); often distilled under high vacuum
Flash Point
>110°C
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of CAS 53560-26-2 is most efficiently approached via the reduction of 3,4,5-trimethoxycinnamic acid derivatives. The electron-rich nature of the aromatic ring requires careful selection of reducing agents to prevent saturation of the benzene ring or demethylation.
Protocol: Two-Stage Reduction (High Purity)
This protocol is preferred for pharmaceutical applications to avoid trace metal contamination often seen in direct catalytic hydrogenation of the aldehyde.
Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).
Rationale: BH₃·THF is chemoselective for carboxylic acids in the presence of other reducible groups and operates under milder conditions than LiAlH₄, reducing safety risks at scale.
Procedure:
Dissolve the propanoic acid derivative in anhydrous THF under N₂ atmosphere.
Cool to 0°C. Dropwise add 1.2 eq of 1.0 M BH₃·THF.
Workup: Concentrate, partition between EtOAc/Water, wash with brine, dry over Na₂SO₄.
Synthesis Pathway Diagram
Figure 1: Stepwise reduction pathway ensuring preservation of the trimethoxy-aryl core.
Analytical Characterization
Confirming the structure requires verifying the integrity of the trimethoxy pattern and the saturation of the propyl chain.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
Aromatic: δ 6.40–6.45 (s, 2H, Ar-H). The symmetry of the 3,4,5-substitution pattern results in a singlet for the 2,6 protons.
Methoxy: δ 3.80–3.85 (s, 9H).[1] Often appears as two singlets (6H for meta-OMe, 3H for para-OMe) or one overlapping multiplet depending on resolution.
Interpretation Logic: The absence of olefinic protons (typically δ 6.0–7.5 range for cinnamyl analogs) confirms the saturation of the side chain.
Mass Spectrometry (MS)
Ionization: ESI+ or EI.
Molecular Ion: [M+H]⁺ = 227.13 m/z.
Fragmentation:
Loss of water ([M-18]⁺).
Tropylium ion formation characteristic of benzyl derivatives.
Significant peak at m/z 181 (Trimethoxybenzyl cation) via cleavage of the alkyl chain.
Biological Applications & Mechanism
Pharmacophore Utility
This alcohol serves as a "warhead carrier" or linker in drug design.
Tubulin Inhibition: The 3,4,5-trimethoxy motif binds to the colchicine site on tubulin, inhibiting microtubule polymerization. The hydroxyl group allows for esterification or etherification to attach auxiliary binding groups (e.g., triazoles or hydrazones) to improve potency against cancer cell lines like MCF-7 and HL-60.
Trypanocidal Activity: Esters derived from this alcohol (analogous to Piplartine) induce oxidative stress in Trypanosoma cruzi, disrupting mitochondrial function.[4]
Metabolic Pathway Diagram
In vivo, the compound undergoes Phase I metabolism primarily via O-demethylation and oxidation.
Figure 2: Predicted metabolic fate involving oxidation to the acid and Phase I O-demethylation.
Handling & Stability
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The trimethoxy ring is electron-rich and susceptible to oxidative degradation over long periods.
Stability: Stable in solution (DMSO/Methanol) for up to 1 month at -20°C. Avoid strong oxidizing agents.
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) required. No specific acute toxicity data is widely reported, so it should be handled with the caution accorded to novel bioactive phenylpropanoids.
References
ChemicalBook. (2025). 3-(3,4,5-Trimethoxyphenyl)propanoic acid Properties and Synthesis. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-(3,4,5-Trimethoxyphenyl)propan-1-ol. Retrieved from
MDPI Pharmaceuticals. (2025). Synthesis and Biological Evaluation of Trimethoxyphenyl Derivatives as Antimitotic Agents. Retrieved from
Royal Society of Chemistry. (2021). Supplementary Data: NMR Spectra of Phenylpropanoid Derivatives. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 3-(3,4,5-trimethoxyphenyl)-1-propanol.[5][6] Retrieved from
Technical Guide: Chemical Structure & Synthesis of 3-(3,4,5-Trimethoxyphenyl)-1-propanol
Executive Summary This technical guide provides a comprehensive analysis of 3-(3,4,5-trimethoxyphenyl)-1-propanol (CAS: 53560-26-2), a critical phenylpropanoid intermediate.[1] Often utilized in the synthesis of bioactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-(3,4,5-trimethoxyphenyl)-1-propanol (CAS: 53560-26-2), a critical phenylpropanoid intermediate.[1] Often utilized in the synthesis of bioactive alkaloids and lignin model compounds, this molecule serves as a reduced congener of hydroferulic acid derivatives and a structural analog to the mescaline pharmacophore. This document details its physicochemical properties, validated synthetic pathways, spectroscopic signature, and applications in medicinal chemistry.
Part 1: Chemical Identity & Structural Characterization[1][2]
The molecule consists of a propyl alcohol chain attached at the C1 position of a benzene ring, which is substituted with three methoxy groups at the 3, 4, and 5 positions. This specific substitution pattern is electronically rich, imparting unique reactivity and binding properties relevant to tubulin inhibition and serotonergic modulation.
Physicochemical Data Profile
Property
Value / Description
Source/Notes
IUPAC Name
3-(3,4,5-trimethoxyphenyl)propan-1-ol
CAS Registry Number
53560-26-2
Molecular Formula
C₁₂H₁₈O₄
Molecular Weight
226.27 g/mol
Physical State
Viscous liquid or low-melting solid
Melting point is sensitive to purity; often isolated as an oil.[1][2][3][4]
Boiling Point
~136–139 °C @ 0.3 Torr
Predicted/High-vac distillation required.
Density
1.086 ± 0.06 g/cm³
Predicted.
LogP (Octanol/Water)
~1.4
Moderate lipophilicity, suitable for CNS penetration.
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
Electronic & Steric Properties
Electronic Effect: The three methoxy groups exert a strong electron-donating effect (+M) via resonance, making the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) primarily at the vacant ortho positions (C2/C6).
Steric Bulk: The 3,4,5-trimethoxy motif creates a wide, flat hydrophobic surface. This specific geometry is a "privileged structure" in medicinal chemistry, critical for fitting into the colchicine-binding site of tubulin.
Part 2: Synthetic Pathways[5]
The synthesis of 3-(3,4,5-trimethoxyphenyl)-1-propanol generally proceeds via the reduction of oxidized precursors such as 3,4,5-trimethoxycinnamic acid or its esters. The following protocol outlines the most robust route: Stepwise Hydrogenation and Hydride Reduction .
Synthesis Workflow Diagram
Figure 1: Stepwise synthetic pathway from commercially available benzaldehyde derivative to the target alcohol.
Detailed Experimental Protocol
Step 1: Preparation of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid[5]
Precursor: 3,4,5-Trimethoxycinnamic acid (commercially available or synthesized via Knoevenagel condensation).
Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (balloon pressure), Ethyl Acetate (EtOAc) or Methanol (MeOH).
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.
Solvation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.
Addition: Add the saturated acid (dissolved in THF) dropwise to the LiAlH₄ suspension. Caution: Exothermic hydrogen evolution.
Reflux: Warm to room temperature, then reflux for 2–4 hours to ensure complete reduction of the carboxylate.
Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).
Workup: Filter the granular white precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Part 3: Spectroscopic Characterization
Reliable identification requires matching the specific NMR fingerprint. The loss of the carbonyl signal and the appearance of the propyl chain multiplets are diagnostic.
1H NMR Data (Predicted/Consensus)
Solvent: CDCl₃, 300/400 MHz
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Context
6.40 – 6.45
Singlet (s)
2H
Ar-H (2, 6)
Symmetric aromatic protons.
3.80 – 3.85
Singlet (s)
9H
Ar-OCH ₃
Overlapping methoxy signals (often 6H + 3H or one large 9H singlet).
3.65 – 3.70
Triplet (t)
2H
-CH₂-CH₂-CH ₂-OH
Hydroxymethylene protons (deshielded by oxygen).
2.60 – 2.65
Triplet (t)
2H
Ar-CH ₂-CH₂-
Benzylic protons.
1.80 – 1.90
Multiplet (m)
2H
-CH₂-CH ₂-CH₂-
Central methylene protons.
1.50 – 1.80
Broad (br s)
1H
-OH
Hydroxyl proton (concentration dependent).
Mass Spectrometry (MS)
Molecular Ion (M+): m/z 226
Base Peak: Often m/z 181 (Trimethoxybenzyl cation) or m/z 151, depending on ionization method (EI/ESI).
Fragmentation: Loss of water (M-18) is common in alcohols; loss of methoxy radicals (M-31) is observed in high-energy collisions.
Part 4: Applications & Biological Relevance
Medicinal Chemistry Utility
This alcohol is a versatile building block. The 3,4,5-trimethoxyphenyl moiety is a pharmacophore found in numerous antimitotic agents.
Tubulin Inhibition: The structural motif mimics the A-ring of Colchicine and Podophyllotoxin , and the A-ring of Combretastatin A-4 . Synthetic derivatives of this alcohol (e.g., esters, carbamates) are frequently screened for cytotoxicity against cancer cell lines (HepG2, HeLa).
CNS Activity: The structure is homologous to the mescaline skeleton (which is the ethylamine analog). Derivatives have been investigated as 5-HT1A receptor agonists for treating anxiety and mood disorders.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the molecular components.
References
PubChem. (n.d.).[2] 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (CID 6428843).[2] National Library of Medicine. Retrieved February 25, 2026, from [Link]
Jang, H. J., et al. (2013). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Chemical Biology & Drug Design. (Contextual citation for biological activity of the acid precursor). Retrieved from [Link]
Org. Synth. (1953).[6] Lithium Aluminum Hydride Reduction of Carboxylic Acids: General Procedures. (Standard protocol reference). Retrieved from [Link]
The Occurrence of 3,4,5-Trimethoxyphenyl-Substituted Phenylpropanoids in Piper Species: A Technical Guide
Abstract The genus Piper, a cornerstone of traditional medicine and culinary practices worldwide, is a rich reservoir of structurally diverse secondary metabolites. Among these, phenylpropanoids represent a significant c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The genus Piper, a cornerstone of traditional medicine and culinary practices worldwide, is a rich reservoir of structurally diverse secondary metabolites. Among these, phenylpropanoids represent a significant class of bioactive compounds. This technical guide focuses on the natural occurrence of 3,4,5-trimethoxyphenyl-substituted phenylpropanoids in Piper species, with a specific emphasis on 3-(3,4,5-trimethoxyphenyl)propanoic acid. Although its corresponding alcohol, 3-(3,4,5-trimethoxyphenyl)propan-1-ol, is not yet a reported constituent of the Piper genus, the presence of the closely related propanoic acid in species such as Piper tuberculatum, Piper longum, and Piper retrofractum provides a valuable framework for understanding the biosynthesis, isolation, and bioactivity of this class of compounds. This guide provides a detailed protocol for the isolation and characterization of 3-(3,4,5-trimethoxyphenyl)propanoic acid, an overview of its known biological activities, and a discussion of its biosynthetic origins, serving as a comprehensive resource for researchers in natural product chemistry, phytochemistry, and drug discovery.
Introduction: The Phytochemical Landscape of the Piper Genus
The Piper genus, comprising over 2,000 species, is renowned for its chemical diversity, which underpins its wide array of traditional medicinal uses.[1] The secondary metabolites produced by these plants, including alkaloids, amides, lignans, and phenylpropanoids, are the primary contributors to their pharmacological effects.[2] Phenylpropanoids, derived from the shikimic acid pathway, are of particular interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[2]
A notable structural motif found within the phenylpropanoids of Piper species is the 3,4,5-trimethoxyphenyl group. This substitution pattern is a key feature of several bioactive molecules, influencing their polarity, bioavailability, and interaction with biological targets. While the initial focus of this guide was on 3-(3,4,5-trimethoxyphenyl)propan-1-ol, a thorough review of the current literature indicates its absence as a known natural product from Piper. However, the confirmed presence of its oxidized counterpart, 3-(3,4,5-trimethoxyphenyl)propanoic acid, in several prominent Piper species offers a scientifically robust avenue for exploration.[3][4][5]
This guide will, therefore, utilize 3-(3,4,5-trimethoxyphenyl)propanoic acid as a representative example of a 3,4,5-trimethoxyphenyl-substituted phenylpropanoid from the Piper genus. We will delve into its isolation, structural elucidation, and biological significance, providing a detailed technical framework for researchers.
Isolation and Structural Elucidation of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid from Piper Species
The isolation of pure natural products from complex plant matrices is a critical step in phytochemical research. The following protocol outlines a general yet detailed procedure for the extraction and purification of 3-(3,4,5-trimethoxyphenyl)propanoic acid from the fruits of Piper tuberculatum, a known source of this compound.[5]
Experimental Protocol: Extraction and Isolation
This protocol is a composite methodology based on established techniques for the isolation of phenylpropanoids from Piper species.
Step 1: Plant Material Collection and Preparation
Collect fresh, mature fruits of Piper tuberculatum.
Air-dry the fruits in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
Grind the dried fruits into a fine powder using a mechanical grinder.
Step 2: Solvent Extraction
Macerate the powdered plant material (e.g., 500 g) with 95% ethanol (2.5 L) at room temperature for 72 hours with occasional agitation.
Filter the extract through Whatman No. 1 filter paper.
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanol extract.
Step 3: Liquid-Liquid Partitioning
Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).
Perform successive partitioning with n-hexane, chloroform, and ethyl acetate to fractionate the extract based on polarity.
Monitor the fractions by Thin Layer Chromatography (TLC) to track the distribution of the target compound.
Step 4: Column Chromatography
Subject the ethyl acetate fraction, typically enriched with phenolic compounds, to column chromatography over silica gel (60-120 mesh).
Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).
Collect fractions of a consistent volume (e.g., 20 mL) and monitor them by TLC.
Combine fractions showing a prominent spot corresponding to the Rf value of a standard of 3-(3,4,5-trimethoxyphenyl)propanoic acid.
For further purification, employ pTLC using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
Alternatively, utilize semi-preparative HPLC with a C18 column and a mobile phase of methanol and water with 0.1% formic acid for final purification.
Step 6: Crystallization and Characterization
Crystallize the purified compound from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain pure crystals.
Determine the melting point and perform spectroscopic analysis (NMR, MS, IR) to confirm the structure and purity of the isolated compound.
Caption: Workflow for the isolation of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid.
Structural Characterization and Spectroscopic Data
The structural identity of the isolated compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for 3-(3,4,5-trimethoxyphenyl)propanoic acid.
Spectroscopic Data for 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
Biological Activities of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
Phenylpropanoids from Piper species are known to possess a wide range of biological activities.[8] 3-(3,4,5-Trimethoxyphenyl)propanoic acid, in particular, has been evaluated for its antiparasitic properties.
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic leishmanicidal agents is a global health priority. Studies have demonstrated that 3-(3,4,5-trimethoxyphenyl)propanoic acid isolated from the fruits of Piper tuberculatum exhibits in vitro activity against Leishmania amazonensis promastigotes.[5] The reported IC50 value was 145 µg/mL.[5] This activity highlights the potential of this compound as a scaffold for the development of new antileishmanial drugs. The presence of the trimethoxyphenyl moiety is believed to play a crucial role in its bioactivity.
While the primary reported activity is antileishmanial, the structural similarity of this compound to other bioactive phenylpropanoids suggests that it may possess other pharmacological properties that warrant further investigation, such as antioxidant, anti-inflammatory, and antimicrobial activities.
Biosynthetic Pathway of 3,4,5-Trimethoxyphenyl-Substituted Phenylpropanoids in Piper
The biosynthesis of phenylpropanoids in plants is a well-established pathway originating from the amino acid L-phenylalanine. The formation of the 3,4,5-trimethoxyphenyl substitution pattern involves a series of enzymatic hydroxylations and subsequent O-methylations.
The general phenylpropanoid pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by a series of hydroxylations and methylations catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and O-methyltransferases (OMTs). The formation of the 3,4,5-trihydroxy cinnamic acid (gallic acid) precursor, followed by sequential methylation at the 3, 4, and 5 positions, leads to the formation of sinapic acid. Subsequent reduction of the carboxylic acid and the side chain double bond would lead to the formation of 3-(3,4,5-trimethoxyphenyl)propanoic acid and its alcohol derivative.
Caption: Plausible biosynthetic pathway to 3-(3,4,5-Trimethoxyphenyl)propanoic Acid.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the natural occurrence of 3,4,5-trimethoxyphenyl-substituted phenylpropanoids in the Piper genus, with a detailed focus on 3-(3,4,5-trimethoxyphenyl)propanoic acid. The provided protocol for its isolation and characterization, along with the summary of its biological activities and biosynthetic pathway, serves as a valuable resource for researchers.
While the corresponding alcohol, 3-(3,4,5-trimethoxyphenyl)propan-1-ol, remains to be discovered as a natural product in Piper, its potential existence cannot be ruled out, as biosynthetic pathways often produce a spectrum of related compounds with varying oxidation states. Future phytochemical investigations of Piper species, employing advanced analytical techniques such as LC-MS/MS and metabolomics, may lead to the identification of this and other novel phenylpropanoids.
The demonstrated antileishmanial activity of 3-(3,4,5-trimethoxyphenyl)propanoic acid underscores the potential of Piper species as a source of new therapeutic agents. Further studies are warranted to explore the full pharmacological profile of this compound, including its mechanism of action, in vivo efficacy, and potential for synthetic modification to enhance its potency and selectivity. The exploration of the rich chemical diversity of the Piper genus continues to be a promising frontier in the quest for new natural products with valuable applications in medicine and beyond.
References
National Institute of Standards and Technology. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook.
The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]
Salehi, B., et al. (2019).
de Almeida, L. F., et al. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Revista Brasileira de Farmacognosia, 20(6), 1003-1006.
Lacerda, J. F. E., et al. (2018). Antiparasitic Activity and Essential Oil Chemical Analysis of the Piper Tuberculatum Jacq Fruit. Pharmacognosy Journal, 10(5), 964-969.
PhytoBank. (2015, April 17). Showing 3-(3,4,5-Trimethoxyphenyl)propanoic acid (PHY0047819). Retrieved from [Link]
D'Andrea, G. (2019).
Chahal, J., et al. (2011). Introduction, Phytochemistry, Traditional uses and Biological Activity of Genus Piper: A review. International Journal of Current Pharmaceutical Review and Research, 2(2), 131-144.
da Silva, J. K. R., et al. (2016). Evaluation of Chemical Composition and Antileishmanial and Antituberculosis Activities of Essential Oils of Piper Species. Molecules, 21(12), 1688.
Singh, S., et al. (2011). Introduction, Phytochemistry, Traditional uses and Biological Activity of Several Species of Genus Piper. International Journal of Current Pharmaceutical Review and Research, 2(2), 131-144.
da Silva, J. K. R., et al. (2020). Antileishmanial Activity of the Genus Piper: A Systematic Review. Planta Medica, 86(18), 1331-1342.
Astuti, P., et al. (2023). Phytochemical profiling of Piper crocatum and its antifungal mechanism action as Lanosterol 14 alpha demethylase CYP51 inhibitor: a review. F1000Research, 12, 431.
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 72(9), 4285-4286.
Wang, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 29-43.
Chouhan, G., et al. (2016). Leishmanicidal Activity of Piper nigrum Bioactive Fractions is Interceded via Apoptosis In Vitro and Substantiated by Th1 Immunostimulatory Potential In Vivo. Frontiers in Microbiology, 7, 594.
Al-Aboudi, A., et al. (2022). Antileishmanial Activities of Medicinal Herbs and Phytochemicals In Vitro and In Vivo: An Update for the Years 2015 to 2021. Molecules, 27(21), 7586.
Ghosh, R., et al. (2014). An Overview of Various Piper Species for Their Biological Activities. International Journal of Pharma Research & Review, 3(7), 20-27.
3-(3,4,5-Trimethoxyphenyl)propan-1-ol molecular weight and formula
An In-Depth Technical Guide to 3-(3,4,5-Trimethoxyphenyl)propan-1-ol This guide provides a comprehensive technical overview of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, a significant chemical intermediate. It is intended fo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
This guide provides a comprehensive technical overview of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the molecule's fundamental properties, a validated synthesis protocol, its potential applications grounded in the established bioactivity of the trimethoxyphenyl moiety, and essential safety protocols.
Core Molecular Profile
3-(3,4,5-Trimethoxyphenyl)propan-1-ol is a primary alcohol characterized by a propyl chain attached to a trimethoxylated phenyl ring. The presence of the 3,4,5-trimethoxy substitution is of particular interest in medicinal chemistry, as this motif is a key pharmacophore in a variety of biologically active compounds, including the potent microtubule-destabilizing agent combretastatin. This compound is also a naturally occurring substance, having been identified in plant species such as Acorus gramineus and Croton lechleri.[1]
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol is presented below.[1]
The synthesis of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol can be efficiently achieved from the commercially available starting material, 3,4,5-trimethoxybenzaldehyde. The following three-step protocol is a robust and logical pathway, involving a Wittig reaction, followed by catalytic hydrogenation to reduce both the alkene and the ester functionalities.
Experimental Workflow Diagram
Caption: Multi-step synthesis of the target compound.
Step-by-Step Methodology
Step 1: Wittig Reaction to form Ethyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate
Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds. Here, it is used to extend the carbon chain by two atoms while introducing an ester group that can be subsequently reduced. Sodium hydride is a strong base used to deprotonate the phosphonate ester, generating the nucleophilic ylide necessary for the reaction.
Protocol:
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0°C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating complete ylide formation.
Cool the reaction mixture back to 0°C and add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in THF dropwise.
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.
Step 2: Catalytic Hydrogenation to Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate
Rationale: Catalytic hydrogenation is a standard and highly efficient method for the reduction of carbon-carbon double bonds. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. This step saturates the propenoate side chain.
Protocol:
Dissolve the product from Step 1 in ethanol in a flask suitable for hydrogenation.
Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight of the substrate).
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-18 hours.
Monitor the reaction by TLC or GC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Rinse the Celite pad with ethanol and concentrate the filtrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step.
Step 3: Reduction to 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Rationale: Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. It provides a clean and high-yielding conversion.
Protocol:
To a stirred solution of the ester from Step 2 in anhydrous THF under an argon atmosphere at 0°C, add LiAlH₄ (1.5-2.0 equivalents) portion-wise.
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to yield pure 3-(3,4,5-trimethoxyphenyl)propan-1-ol.
Applications in Research and Drug Development
The 3,4,5-trimethoxyphenyl moiety is a "privileged scaffold" in medicinal chemistry. Its presence in a molecule often confers potent biological activity, particularly in the realm of oncology. This is because the trimethoxy substitution pattern allows for critical hydrogen bonding interactions with biological targets, most notably the colchicine-binding site of β-tubulin.[2]
Logical Framework for Application
Caption: Role as a precursor for bioactive compounds.
Building Block for Anticancer Agents: Numerous studies have demonstrated that compounds bearing the 3,4,5-trimethoxyphenyl ring, such as certain chalcones and combretastatin analogues, exhibit potent antiproliferative activity against various cancer cell lines.[2][3] These molecules function by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] 3-(3,4,5-Trimethoxyphenyl)propan-1-ol serves as an ideal starting material or intermediate for the synthesis of novel analogues in this class, allowing for modification of the propyl chain to explore structure-activity relationships.
Pro-drug and Linker Strategies: The terminal hydroxyl group of the title compound provides a convenient handle for further chemical modification. It can be used to attach the molecule to carrier systems, incorporate it into larger molecular architectures, or develop pro-drugs designed for targeted release.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol is not widely available, a robust safety protocol can be established based on the known hazards of its structural analogues, such as other substituted phenols and primary alcohols.[4][5][6]
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[6] Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][6] May cause skin and serious eye irritation.[4][5] Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[4]
Conclusion
3-(3,4,5-Trimethoxyphenyl)propan-1-ol is a valuable chemical entity with significant potential, primarily as a precursor and building block in the synthesis of novel therapeutic agents. Its core value lies in the embedded 3,4,5-trimethoxyphenyl pharmacophore, a well-established motif for targeting microtubule dynamics in cancer cells. The synthetic protocols outlined in this guide are reliable and scalable, providing a clear path to accessing this compound for further research and development endeavors. Adherence to stringent safety protocols is essential when handling this and related chemical structures.
References
PubChem. 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. National Center for Biotechnology Information. [Link]
PubChem. 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]
Allais, C., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4287. [Link]
The Rising Therapeutic Promise of Phenylpropanoids with a 3,4,5-Trimethoxy Motif: A Technical Guide for Researchers
Introduction: The Strategic Importance of the 3,4,5-Trimethoxy Phenylpropanoid Scaffold in Drug Discovery The phenylpropanoid class of natural products, biosynthesized in plants from the amino acids phenylalanine and tyr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 3,4,5-Trimethoxy Phenylpropanoid Scaffold in Drug Discovery
The phenylpropanoid class of natural products, biosynthesized in plants from the amino acids phenylalanine and tyrosine via the shikimate pathway, represents a vast and structurally diverse family of bioactive molecules.[1] Within this class, compounds bearing a 3,4,5-trimethoxyphenyl motif have garnered significant attention from the scientific community. This specific substitution pattern is a recurring pharmacophore in numerous natural products exhibiting a wide array of potent biological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects.[2][3][4] The presence of these three methoxy groups often enhances lipophilicity, which can improve bioavailability and cell membrane permeability, and modulates the electronic properties of the aromatic ring, influencing interactions with biological targets.[5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core aspects of bioactive phenylpropanoids containing the 3,4,5-trimethoxy motif, from their natural origins and biosynthesis to their pharmacological mechanisms and methodologies for their study.
Chapter 1: Natural Sources and Biosynthesis
The 3,4,5-trimethoxyphenyl moiety is a hallmark of several well-known bioactive compounds. Notable examples include:
Sinapic Acid and Syringic Acid: These phenolic compounds are widely distributed in the plant kingdom and are synthesized via the phenylpropanoid pathway.[6][7] They are recognized for their antioxidant and anti-inflammatory properties.[7][8]
Eleutheroside B (Syringin): A principal active component of Eleutherococcus senticosus (Siberian ginseng), this phenylpropanoid glycoside is known for its adaptogenic and neuroprotective effects.[9][10]
Asarone Isomers (α, β, and γ-asarone): Found in plants of the Acorus genus, these compounds have been investigated for their neuroprotective and anticancer activities.[3][11][12]
Methysticin: A kavalactone from the kava plant (Piper methysticum), which contains a methylenedioxy group that can be considered a cyclized derivative of a dimethoxy-phenol system and exhibits anxiolytic properties through modulation of GABA-A receptors.[13][14]
The biosynthesis of these compounds originates from the general phenylpropanoid pathway, which converts L-phenylalanine to trans-cinnamic acid, a key precursor.[15] A series of hydroxylation and methylation steps, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and O-methyltransferases (OMTs), leads to the formation of the 3,4,5-trimethoxyphenyl core structure.[6]
Caption: Simplified biosynthetic pathway leading to key 3,4,5-trimethoxyphenylpropanoids.
Chapter 2: Pharmacological Activities and Mechanisms of Action
The 3,4,5-trimethoxyphenylpropanoids exert their biological effects through a variety of mechanisms, often targeting multiple signaling pathways.
Anticancer Activity
A significant body of research highlights the anticancer potential of this class of compounds. Their mechanisms of action are multifaceted and include:
Disruption of Microtubule Dynamics: The 3,4,5-trimethoxyphenyl moiety is a key feature of many potent tubulin polymerization inhibitors, such as combretastatin A-4. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]
Modulation of Key Signaling Pathways:
K-Ras Signaling: Certain chalcones with a 3,4,5-trimethoxy motif have been shown to selectively inhibit oncogenic K-Ras signaling by mislocalizing it from the plasma membrane.[2]
NF-κB Pathway: Flavonoids and other phenylpropanoids can suppress the NF-κB signaling pathway, which is crucial for cancer cell proliferation, survival, and inflammation.[14]
p53 Upregulation: Some synthetic hybrids incorporating the 3,4,5-trimethoxy chalcone scaffold have demonstrated the ability to upregulate the tumor suppressor protein p53, leading to apoptosis in cancer cells.[11][17]
Caption: Key anticancer mechanisms of 3,4,5-trimethoxyphenylpropanoids.
Neuroprotective Effects
The ability of these compounds to cross the blood-brain barrier makes them promising candidates for the treatment of neurodegenerative diseases.[4] Their neuroprotective mechanisms include:
Antioxidant Activity: The phenolic nature of many of these compounds allows them to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in neuronal damage.
Modulation of Neuroprotective Signaling Pathways:
TrkB Signaling: Some phytochemicals can activate the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[18]
Nrf2-ARE Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway leads to the expression of antioxidant enzymes, providing cellular protection against oxidative stress.[18]
MAPK Signaling: Compounds like 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone can inhibit the phosphorylation of pro-apoptotic kinases such as JNK and ERK1/2, which are activated by neurotoxic stimuli like amyloid-beta.[4]
Technical Guide: Solubility & Handling of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Topic: Solubility of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol in DMSO and Ethanol Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-(3,4,5-Trimethoxyphe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol in DMSO and Ethanol
Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS: 53560-26-2) is a phenylpropanoid derivative frequently utilized as a synthetic intermediate for lignans (e.g., podophyllotoxin analogs) and as a bioactive scaffold in medicinal chemistry. Its solubility profile is governed by the interplay between its lipophilic trimethoxy-benzene core and the hydrophilic primary alcohol tail.
This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Ethanol , establishing protocols for stock solution preparation, stability maintenance, and experimental validation.
Parameter
Data / Estimate
CAS Number
53560-26-2
Molecular Formula
C₁₂H₁₈O₄
Molecular Weight
226.27 g/mol
LogP (Predicted)
~1.4 – 1.7
Primary Solvents
DMSO (Excellent), Ethanol (Good), DMF (Excellent)
Water Solubility
Sparingly soluble (Requires co-solvent)
Physicochemical Profile & Solvation Mechanisms
Structural Analysis
The molecule consists of two distinct domains:
Aromatic Core: An electron-rich benzene ring substituted with three methoxy (-OCH₃) groups at positions 3, 4, and 5. This region drives lipophilicity and π-π stacking interactions.
Aliphatic Tail: A propyl chain terminating in a primary hydroxyl (-OH) group, providing a site for hydrogen bonding.
Solvation in DMSO vs. Ethanol
The choice of solvent dictates the solvation shell structure and stability of the compound.
DMSO (Dimethyl Sulfoxide):
Mechanism:[1][2][3] DMSO acts as a polar aprotic acceptor. The sulfoxide oxygen accepts hydrogen bonds from the terminal hydroxyl group of the solute. Simultaneously, the methyl groups of DMSO interact with the hydrophobic phenyl ring via van der Waals forces.
Capacity: Due to its high dielectric constant and ability to disrupt solute-solute interactions, DMSO typically achieves the highest concentration (often >50 mg/mL).
Ethanol:
Mechanism:[1][2][3] Ethanol is a polar protic solvent. It engages in a bidirectional hydrogen bonding network with the solute's hydroxyl group and methoxy oxygens.
Capacity: While effective, the solubility is generally lower than in DMSO due to the competition between solvent-solvent H-bonding and solute-solvent interactions.
Solvation Mechanism Diagram
The following diagram illustrates the theoretical interaction between the solute and solvent molecules.
Caption: Mechanistic comparison of DMSO (dipole-dipole/hydrophobic) vs. Ethanol (H-bonding) solvation.
Solubility Data & Benchmarks
While specific saturation limits vary by synthesis purity, the following benchmarks are derived from structural analogs (e.g., 3,4,5-trimethoxybenzyl alcohol) and standard phenylpropanoid behavior.
Solvent
Solubility Rating
Estimated Saturation (25°C)
Application
DMSO
Excellent
> 50 mg/mL
Stock solutions for cryopreservation & assays.
Ethanol
High
> 20 mg/mL
Formulations, evaporation-based transfers.
DMF
Excellent
> 50 mg/mL
Alternative organic synthesis solvent.
Water
Low
< 1 mg/mL
Requires dilution from DMSO stock (typically <0.5% v/v final DMSO).
Critical Insight: For biological assays, prepare a high-concentration stock in DMSO (e.g., 50 mM) and dilute into aqueous media. Ensure the final DMSO concentration remains below toxicity thresholds (usually <0.1% to 0.5%) for your specific cell line.
Experimental Protocols
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a precise stock solution for biological screening.
Reagents: 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (MW: 226.27), Anhydrous DMSO (Grade ≥99.9%).
Calculate Mass: To prepare 1 mL of 10 mM solution:
Weighing: Weigh ~2.3 mg of the compound into a sterile amber glass vial. Record exact mass.
Volume Adjustment: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.
Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.
Inspection: Visual check for clarity. If particles remain, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid heating >30°C).
If precise saturation limits are required for a specific batch, use the Equilibrium Shake-Flask Method .
Caption: Step-by-step workflow for determining thermodynamic solubility limits.
Saturation: Add excess solid compound to 1 mL of solvent (DMSO or EtOH) until precipitation is visible.
Equilibration: Agitate at 25°C for 24 hours.
Separation: Centrifuge or filter (using a solvent-compatible PTFE filter) to remove undissolved solids.
Quantification: Dilute the supernatant and analyze via HPLC-UV (typically at 254 nm or 280 nm, characteristic of the benzene ring) against a known standard curve.
Stability & Storage Guidelines
The electron-rich nature of the 3,4,5-trimethoxy ring makes this compound susceptible to oxidative degradation (forming quinones) and demethylation under extreme conditions.
Solid State Storage:
Temperature: -20°C.
Atmosphere: Desiccated.
Container: Amber glass (protect from light).
Solution Storage (DMSO/Ethanol):
Short Term (<1 week): 4°C, protected from light.
Long Term (>1 month): -20°C or -80°C.
Precaution: DMSO is hygroscopic. Water absorption can precipitate the compound. Use aliquots to avoid freeze-thaw cycles.
Inert Gas: Overlay stock solutions with Argon or Nitrogen before sealing.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6428843, 3-(3,4,5-Trimethoxyphenyl)propan-1-ol. Retrieved from [Link]
Jumaah, M., et al. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors...[4]. Indonesian Journal of Chemistry, 22(5).[4] (Provides context on the stability and solubility of the 3,4,5-trimethoxy motif). Retrieved from [Link]
Pharmacophore Analysis of Trimethoxyphenyl Propanol Derivatives: From Mechanistic Insight to Predictive Drug Discovery
An In-Depth Technical Guide: This guide provides a comprehensive exploration of pharmacophore analysis as applied to trimethoxyphenyl propanol derivatives, a chemical class of significant interest in modern drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
This guide provides a comprehensive exploration of pharmacophore analysis as applied to trimethoxyphenyl propanol derivatives, a chemical class of significant interest in modern drug discovery. We will move beyond a simple recitation of steps to delve into the underlying scientific rationale, ensuring that each protocol is presented as a self-validating system. Our focus is on the "why" behind the "how," offering researchers and drug development professionals a robust framework for leveraging this powerful computational technique.
The Trimethoxyphenyl Moiety: A "Privileged Scaffold" in Drug Design
The 3,4,5-trimethoxyphenyl (TMP) group is not merely a recurring chemical motif; it is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence is particularly notable in compounds designed as microtubule-targeting agents. Natural products like colchicine, combretastatin A-4, and podophyllotoxin, all potent inhibitors of tubulin polymerization, feature this critical moiety.[1][2]
The scientific consensus, supported by molecular docking studies, is that the TMP group frequently occupies the colchicine binding site on β-tubulin.[1][3] Its three methoxy groups act as crucial hydrogen bond acceptors, forming key interactions with amino acid residues within this pocket, thereby anchoring the ligand and disrupting microtubule dynamics. This disruption ultimately leads to cell cycle arrest in the G2/M phase and induces apoptosis, making it a highly sought-after mechanism for anticancer agents.[2][3] The propanolamine linker, while seemingly simple, provides a flexible yet defined spacer, allowing the TMP "warhead" to orient correctly within the binding site while enabling other parts of the molecule to establish additional stabilizing interactions. The structure-activity relationship (SAR) of aryloxypropanolamines is well-documented, emphasizing the importance of the linker's length and the nature of the amine substituent for optimal activity.[4]
Core Principles of Pharmacophore Modeling
A pharmacophore is defined as the specific 3D arrangement of steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger a biological response.[5][6] It is not a real molecule or a collection of atoms, but rather an abstract map of key interaction points.
Commonly defined features include:
Hydrogen Bond Acceptor (HBA): A Lewis base (e.g., carbonyl oxygen, ether oxygen).[7]
Hydrogen Bond Donor (HBD): A Lewis acid (e.g., hydroxyl group, amine).[7]
Hydrophobic (H/HY): A non-polar region of the molecule (e.g., an alkyl chain, aromatic ring).[7]
Aromatic Ring (AR): A planar, cyclic, conjugated system.
Positive/Negative Ionizable (PI/NI): A group that can carry a formal charge at physiological pH.
The two foundational approaches to generating a pharmacophore model are dictated by the available data.[6][8]
Ligand-Based Modeling: Employed when the 3D structure of the biological target is unknown. The model is derived by superimposing a set of known active molecules and identifying the common chemical features they share.
Structure-Based Modeling: Utilized when a high-resolution 3D structure of the target (e.g., from X-ray crystallography) is available. The model is generated by analyzing the key interaction points between the target's binding site and a bound ligand.[6][9]
A Validated Methodology for Pharmacophore Generation
The integrity of a pharmacophore model hinges on a rigorous and logical workflow. Here, we detail the protocols for both ligand- and structure-based approaches.
Part A: Ligand-Based Pharmacophore Workflow
This approach is predicated on the principle that a group of structurally diverse molecules binding to the same target must share common chemical features arranged in a similar geometry.
Dataset Curation (The Foundation):
Action: Assemble a training set of at least 5-10 trimethoxyphenyl propanol derivatives with high, consistently measured biological activity (e.g., IC50 < 100 nM). The chemical diversity of the set is crucial to avoid generating a model that is biased towards a single chemical series.
Causality: A diverse and potent training set ensures the resulting pharmacophore model captures only the most essential features for activity, rather than features specific to a single scaffold.
Conformational Analysis:
Action: For each molecule in the training set, generate a library of low-energy 3D conformations.
Causality: Ligands are flexible and adopt a specific "bioactive" conformation upon binding. This step ensures that the correct conformation is available for alignment and feature mapping.
Common Feature Pharmacophore Generation:
Action: Utilize a pharmacophore generation program (e.g., LigandScout, Discovery Studio, Phase) to identify common pharmacophoric features among the low-energy conformations of the training set molecules.[10][11] The software will generate and score multiple hypotheses.
Causality: The highest-scoring hypothesis is the one that best maps the features of the most active compounds, representing the most probable arrangement of essential interactions for biological activity.
This method offers a more direct route to a pharmacophore by leveraging the known architecture of the target's binding site.
Target Acquisition and Preparation:
Action: Download the 3D crystal structure of the target protein in complex with a ligand from the Protein Data Bank (PDB) (e.g., Tubulin, PDB ID: 1SA0). Prepare the protein by removing water molecules, adding hydrogen atoms, and optimizing side-chain orientations.
Causality: This "cleaning" process ensures the protein structure is computationally ready and that all potential interaction partners (like hydrogens) are explicitly represented, which is critical for accurate interaction mapping.
Binding Site Interaction Mapping:
Action: Define the binding site based on the co-crystallized ligand. The software will then automatically identify all key interactions (H-bonds, hydrophobic contacts, etc.) between the ligand and the surrounding amino acid residues.
Causality: This step directly translates the observed protein-ligand binding event into a set of spatial and chemical constraints that a new ligand must satisfy.
Pharmacophore Feature Generation:
Action: Convert the identified interaction points into pharmacophore features. For example, a hydrogen bond from a serine hydroxyl to a ligand's methoxy group becomes an HBA feature in the model.
Causality: This creates an abstract 3D query that represents the ideal binding pattern, untethered from the original ligand's specific scaffold.
A pharmacophore model is useless without rigorous validation. The goal is to prove that the model can successfully distinguish between active and inactive compounds, thereby demonstrating its predictive power.[5]
Self-Validating System: The validation protocol must include both a training set (molecules used to build the model) and a test set (molecules the model has not seen before). A good model should identify the actives in both sets. Furthermore, it must be challenged with a "decoy set"—a much larger collection of molecules presumed to be inactive.
Key Validation Metrics: The quality of a model is assessed quantitatively.
Metric
Description
Formula
Ideal Value
Sensitivity (Se)
The ability to correctly identify active compounds.
(Hits from Actives / Total Actives)
--> 1
Specificity (Sp)
The ability to correctly reject inactive compounds.
(True Negatives / Total Inactives)
--> 1
Enrichment Factor (EF)
The ratio of the hit rate in the active set versus the hit rate in the entire database.
(Hits_a/N_a) / (Hits_total/N_total)
High (>1)
Goodness of Hit (GH) Score
A score that combines hit rates of actives and inactives.
Where: Ha = number of hits from actives, Ht = total hits, A = total number of actives, D = total number of molecules in the database.
Application in the Drug Discovery Cascade
A validated pharmacophore model is a powerful tool for accelerating drug discovery programs.
Caption: Role of Pharmacophore Modeling in Drug Discovery.
Virtual Screening: The pharmacophore model is used as a 3D search query to rapidly screen large databases of millions of compounds (e.g., ZINC, DrugBank).[8][12] This process filters out molecules that do not match the essential binding features, drastically reducing the number of compounds that need to be synthesized and tested in the lab.
De Novo Design & Lead Optimization: The model serves as a blueprint for designing new molecules or modifying existing leads.[13][14] Chemists can use the model to understand why a particular compound is less active (e.g., it misses a key HBA feature) and rationally design modifications to improve its fit and, consequently, its potency.
3D-QSAR Development: Pharmacophore models provide a robust and mechanistically relevant method for aligning molecules to build 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. These models can quantitatively predict the biological activity of newly designed compounds before they are synthesized.
Hypothetical Case Study: A Tubulin Inhibitor Pharmacophore
Based on published data for trimethoxyphenyl derivatives targeting the colchicine site of tubulin, a common pharmacophore model can be hypothesized.[1][3][15]
Hypothesized Pharmacophore Features:
Feature ID
Feature Type
Description & Rationale
AR1
Aromatic Ring
Represents the 3,4,5-trimethoxyphenyl ring, essential for occupying a core hydrophobic pocket.
HBA1
H-Bond Acceptor
Corresponds to the methoxy group at position 4 of the TMP ring, often accepting a hydrogen bond from a key residue like Asn101.[3]
HBA2
H-Bond Acceptor
Corresponds to a methoxy group at position 3 or 5, providing an additional anchoring point.
HY1
Hydrophobic
Represents a second hydrophobic or aromatic region connected via the propanol linker (e.g., an indole or chalcone moiety), which occupies another hydrophobic pocket.[3][16]
HBD1
H-Bond Donor
Often corresponds to the hydroxyl or secondary amine on the propanolamine linker, forming a key interaction with the protein backbone.
This model provides a clear, actionable hypothesis for what makes a trimethoxyphenyl propanol derivative a potent tubulin inhibitor. It defines not just the necessary chemical groups but also their required spatial orientation, providing a powerful template for the discovery of novel anticancer agents.
References
Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI.[Link]
Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. RSC Publishing.[Link]
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC.[Link]
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Publications.[Link]
Creating a pharmacophore from a single protein-ligand complex. inte:ligand.[Link]
DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PMC.[Link]
Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Taylor & Francis Online.[Link]
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.[Link]
Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research and Reviews: Journal of Medicinal & Organic Chemistry.[Link]
Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 PLpro inhibitors. ScienceDirect.[Link]
Drug Design by Pharmacophore and Virtual Screening Approach. PMC.[Link]
Pharmacophore Modelling in Drug Discovery and Development. Pharmatutor.[Link]
Structure-based pharmacophore model summary with its generated features. ResearchGate.[Link]
A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - trihydroxyphenyl)-4H-chromen-4-one as a Potential COT Kinase Inhibitor. Indian Journal of Pharmaceutical Education and Research.[Link]
Synthesis of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol from 3,4,5-trimethoxycinnamic acid
Application Note: Precision Synthesis of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol Executive Summary This application note details a robust, high-fidelity protocol for the synthesis of 3-(3,4,5-trimethoxyphenyl)propan-1-ol (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Executive Summary
This application note details a robust, high-fidelity protocol for the synthesis of 3-(3,4,5-trimethoxyphenyl)propan-1-ol (Target) starting from 3,4,5-trimethoxycinnamic acid (TMCA).
While direct reduction of cinnamic acids to saturated alcohols is possible using powerful reducing agents (e.g., LiAlH₄), such methods often suffer from poor selectivity, yielding mixtures of saturated and unsaturated alcohols (cinnamyl alcohol derivatives). To ensure maximum purity and reproducibility suitable for pharmaceutical standards, this guide recommends a Two-Stage Stepwise Protocol :
Catalytic Hydrogenation: Quantitative reduction of the alkene to form the saturated acid intermediate.
Chemoselective Reduction: Borane-mediated reduction of the carboxylic acid to the primary alcohol.
This method minimizes side-product formation and simplifies purification, delivering a high-purity building block for lignan analogs and pharmaceutical intermediates.
Synthetic Pathway & Logic
The following diagram illustrates the stepwise transformation, highlighting the intermediate and the specific reagents selected for chemoselectivity.
Caption: Stepwise reduction pathway ensuring full saturation of the alkene prior to alcohol formation.
Critical Reagents & Safety Profile
Reagent
Role
Hazards (GHS)
Handling Precaution
3,4,5-Trimethoxycinnamic Acid
Substrate
Irritant
Standard PPE.
10% Palladium on Carbon (Pd/C)
Catalyst
Flammable Solid
Fire Hazard: Pyrophoric when dry. Keep wet with solvent (water/alcohol) at all times.
Hydrogen Gas (H₂)
Reductant
Flammable Gas
Use a balloon or dedicated line away from ignition sources.
Borane-THF (1.0 M)
Reductant
Water Reactive
Explosion Hazard: Evolves H₂ on contact with moisture. Use dry syringes/glassware under inert atmosphere (N₂/Ar).
Methanol (MeOH)
Solvent/Quench
Flammable, Toxic
Use in fume hood.
Experimental Protocol
Stage 1: Catalytic Hydrogenation
Objective: Quantitative reduction of the double bond to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid.
Materials:
3,4,5-Trimethoxycinnamic acid (10.0 mmol, 2.38 g)
10% Pd/C (10 wt% loading, ~240 mg)
Methanol (50 mL)
Hydrogen balloon (or hydrogenator at 1 atm)
Procedure:
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (2.38 g) in Methanol (50 mL).
Note: Add the catalyst to the wet solution to minimize ignition risk. Do not add dry catalyst to a flask full of solvent vapor if possible; add a small amount of solvent to the flask first, then catalyst, then the rest of the solution.
Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then refill with Nitrogen. Repeat 3 times. Finally, refill with Hydrogen using a balloon.
Reaction: Stir vigorously at Room Temperature (RT) under H₂ atmosphere.
Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The starting material (UV active, lower R_f due to acid) should disappear, and the product (UV active) will form. The spot for the product is often very close or slightly more polar, but the UV absorbance character changes (loss of conjugation).
Duration: Typically 3–6 hours.
Workup:
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Do not let the filter cake dry out completely to prevent fire. Wash the pad with MeOH (20 mL).
Concentrate the filtrate under reduced pressure (Rotavap).
Isolation: The residue typically solidifies into a white crystalline powder upon drying.
Yield: Expect 95–99% (approx. 2.3–2.4 g).
QC Check: Melting Point 101–102 °C [1].
Stage 2: Chemoselective Reduction
Objective: Selective reduction of the carboxylic acid to the primary alcohol using Borane-THF.
Borane-THF complex (1.0 M solution in THF, 12.0 mL, 1.2 equiv)
Anhydrous THF (30 mL)
Procedure:
Setup: Flame-dry a 100 mL round-bottom flask and cool under Nitrogen. Add the Intermediate (2.40 g) and anhydrous THF (30 mL). Stir to dissolve.
Cooling: Place the flask in an ice-water bath (0 °C).
Addition: Add the BH3·THF solution (12 mL) dropwise via syringe over 15 minutes.
Observation: Hydrogen gas evolution will occur. Ensure proper venting through a bubbler.
Reaction: Allow the reaction to warm to Room Temperature and stir for 4–12 hours.
Monitoring: TLC (50% EtOAc/Hexanes). The acid (baseline/streaking) converts to the alcohol (R_f ~0.3–0.4).
Quenching: Cool the flask to 0 °C. Slowly add Methanol (10 mL) dropwise.
Caution: Vigorous bubbling (H₂ evolution) will occur.
Workup:
Stir for 30 minutes to break down boron complexes.
Concentrate the solvent under reduced pressure.
Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and Brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: The resulting oil is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, Gradient: 20% → 40% EtOAc in Hexanes).
Yield: Expect 85–92% (approx. 2.0 g).
Physical State: Viscous colorless to pale yellow oil (may crystallize on standing).
NMR: The disappearance of the downfield carboxylic acid proton (>10 ppm) and the appearance of the methylene protons adjacent to the hydroxyl group (~3.6 ppm) confirms the reduction.
IR Spectroscopy: Disappearance of the carbonyl stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3300–3400 cm⁻¹).
Troubleshooting Guide
Issue: Incomplete Hydrogenation (Stage 1).
Cause: Poisoned catalyst or insufficient H₂ pressure.
Solution: Filter the reaction, add fresh Pd/C, and re-run. Ensure the H₂ balloon is full and the system was purged correctly.
Issue: Emulsions during Workup (Stage 2).
Cause: Boron salts.
Solution: Ensure the MeOH quench is thorough. Washing with dilute HCl helps break up boron emulsions.
Issue: Over-reduction (Ring saturation).
Risk: Low with Pd/C at 1 atm and BH3·THF. This is a primary advantage of this protocol over high-pressure hydrogenation or LiAlH₄ reflux.
References
Sigma-Aldrich.[1] Product Specification: 3-(3,4,5-Trimethoxyphenyl)propionic acid. Link
TargetMol. 3-(3,4,5-Trimethoxyphenyl)propanoic acid: Chemical Properties. Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 6428843, 3-(3,4,5-Trimethoxyphenyl)propan-1-ol. Link
ChemicalBook. 3-(3,4,5-Trimethoxyphenyl)propionic acid Properties and Melting Point. Link
Application Note: Reduction of 3-(3,4,5-trimethoxyphenyl)propanoic acid using LiAlH4
Abstract & Introduction This application note details the protocol for the reduction of 3-(3,4,5-trimethoxyphenyl)propanoic acid to its corresponding primary alcohol, 3-(3,4,5-trimethoxyphenyl)propan-1-ol , using Lithium...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details the protocol for the reduction of 3-(3,4,5-trimethoxyphenyl)propanoic acid to its corresponding primary alcohol, 3-(3,4,5-trimethoxyphenyl)propan-1-ol , using Lithium Aluminum Hydride (LiAlH₄) .
The resulting alcohol is a critical intermediate in the synthesis of functionalized phenylpropanoids, often utilized in the development of pharmaceutical agents targeting cardiovascular and neurological pathways. While borohydride reagents (e.g., NaBH₄) are generally insufficient for reducing carboxylic acids without activation, LiAlH₄ provides a direct, one-pot reduction route. This protocol emphasizes safety, stoichiometric precision, and the "Fieser" workup method to maximize yield and simplify purification.
Key Reaction Parameters
Parameter
Specification
Substrate
3-(3,4,5-trimethoxyphenyl)propanoic acid
Reagent
Lithium Aluminum Hydride (LiAlH₄) (95% pellets or powder)
Solvent
Anhydrous Tetrahydrofuran (THF)
Atmosphere
Nitrogen () or Argon ()
Temperature
to Reflux ()
Quench Method
Fieser Workup (1:1:3)
Safety Considerations (Critical)
Lithium Aluminum Hydride (LiAlH₄) is a pyrophoric solid and reacts violently with water and protic solvents, liberating flammable hydrogen gas.[1]
Engineering Controls: All operations must be performed in a functioning fume hood.
The reduction of a carboxylic acid by LiAlH₄ consumes 4 hydrides per molecule of acid, though the stoichiometry is often simplified.
Deprotonation: The first hydride acts as a base, removing the acidic proton to form a lithium carboxylate and releasing
gas.
Nucleophilic Attack: An aluminate species attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The intermediate collapses to form an aldehyde (transient species, not isolated).
Second Reduction: The aldehyde is immediately reduced by another hydride to form the lithium alkoxide.
Hydrolysis: The final acidic workup protonates the alkoxide to yield the primary alcohol.
Reaction Mechanism Diagram
Figure 1: Step-wise mechanism of carboxylic acid reduction by LiAlH₄.[2][3][4] Note that the aldehyde intermediate is more reactive than the carboxylate, preventing isolation.[2][5]
Experimental Protocol
Materials
3-(3,4,5-trimethoxyphenyl)propanoic acid (
, )
Lithium Aluminum Hydride (
, , ~1.5 equiv)
Note: Theoretical requirement is 0.75 mol LAH per mol acid, but 1.5–2.0 equiv is standard to ensure completion.
Inert Environment: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with
for 15 minutes.
LAH Suspension: Quickly weigh LiAlH₄ (
) and transfer it to the flask. Immediately add of anhydrous THF. Cool the grey suspension to using an ice bath.
Expert Tip: Adding THF to LAH is safer than adding LAH to THF, as it minimizes dust cloud formation.
Controlled Addition: Transfer the acid solution to the addition funnel. Add it dropwise to the stirred LAH suspension over 30–45 minutes.
Observation: Vigorous evolution of hydrogen gas (
) will occur immediately (Step 1 mechanism). Adjust rate to keep bubbling controlled.
Reaction: Once addition is complete and gas evolution subsides, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (
) for 2–4 hours.
Validation: Monitor by TLC (Silica; Hexane:EtOAc 1:1). The starting acid spot (low
) should disappear, replaced by the alcohol (higher ).
Phase 3: The Fieser Quench (Critical)
Standard acidic quenches often result in slimy aluminum emulsions that are impossible to filter. The Fieser method produces a granular, sand-like precipitate.
Cool the reaction mixture to
.
Dilute with
diethyl ether (helps precipitate formation).
Add the following strictly in order (for
LiAlH₄):
Water: Add dropwise, very slowly. (Destroys excess hydride).
15% NaOH (aq): (Converts lithium salts).
Water: (Hydrolyzes aluminates to granular hydroxide).
Warm to room temperature and stir for 15 minutes until the grey precipitate turns white and granular.
Phase 4: Isolation
Filtration: Filter the mixture through a pad of Celite or a coarse sintered glass funnel. Wash the filter cake with
THF/Ether.
Drying: Combine the filtrates and dry over anhydrous
.
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator).
Purification: The resulting oil is typically pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexane/Ethyl Acetate) or vacuum distillation.
Experimental Workflow Diagram
Figure 2: Operational workflow for the LAH reduction process.
Results and Troubleshooting
Expected Results
Yield: 85–95%
Appearance: Clear, colorless to pale yellow viscous oil.
Characterization:
IR: Broad peak at 3300–3400
(O-H stretch); disappearance of carbonyl stretch at 1700 .
Application Note: High-Fidelity Synthesis of 3,4,5-Trimethoxyphenyl Alcohol Derivatives
Executive Summary & Strategic Importance The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the "Warhead A-Ring" in potent tubulin polymerization inhibitors such as C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the "Warhead A-Ring" in potent tubulin polymerization inhibitors such as Combretastatin A-4 (CA-4) and Podophyllotoxin . The electronic richness of the three methoxy groups mimics the colchicine binding site on
-tubulin, making the synthesis of TMP-alcohol derivatives a critical checkpoint in oncology drug discovery.
This guide provides two validated protocols for converting 3,4,5-trimethoxybenzaldehyde—the industry-standard starting material—into functionalized alcohol derivatives:
Protocol A (Chemo-selective Reduction): Yields primary alcohols (benzyl alcohol derivatives).
Protocol B (Grignard Addition): Yields secondary/tertiary alcohols (library generation).
Strategic Synthesis Workflow
The choice of pathway depends on the desired substitution pattern at the benzylic position.
Figure 1: Decision matrix for synthesizing TMP-alcohol derivatives based on target structural requirements.
Objective: Synthesis of 3,4,5-trimethoxybenzyl alcohol.
Mechanism: Nucleophilic addition of hydride (
) to the carbonyl carbon.
Why this method? Sodium Borohydride () is preferred over Lithium Aluminum Hydride () due to its chemoselectivity (tolerates esters/nitro groups) and safety profile (protic solvent compatibility).
Appearance: Viscous, clear-to-pale-yellow oil (may crystallize upon standing; mp 74-75°C is often cited for the aldehyde; the alcohol is often an oil or low-melting solid).
-substituted-3,4,5-trimethoxybenzyl alcohols.
Mechanism: Nucleophilic attack by carbanion on the carbonyl.
Why this method? Essential for introducing alkyl/aryl chains to probe hydrophobic pockets in the tubulin binding site.
Atmosphere: Argon or Nitrogen (Strictly required).
Experimental Procedure
System Preparation: Flame-dry a 50 mL 2-neck RBF and cool under Argon flow.
Solvation: Add 3,4,5-trimethoxybenzaldehyde and Anhydrous THF (10 mL). Cool to 0°C .[2][5]
Addition: Add the Grignard reagent (6.0 mL) dropwise via syringe over 10 minutes.
Expert Insight: The electron-rich nature of the trimethoxy ring deactivates the carbonyl slightly, making the reaction slower than simple benzaldehyde. Do not rush the addition.
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–3 hours.
Quenching: Pour the mixture into a beaker containing ice-cold saturated
(20 mL). Stir vigorously for 10 minutes to hydrolyze magnesium salts.
Extraction: Extract with Diethyl Ether (
mL). Wash combined organics with Brine.
Workflow Visualization
Figure 2: Critical path for anhydrous Grignard addition.
Quality Control & Data Analysis
High-purity intermediates are required for biological assays. Use the following data to validate your synthesis.
Physical & Spectral Data Table
Property
3,4,5-Trimethoxybenzyl Alcohol (Primary)
-Phenyl-3,4,5-TMP Alcohol (Secondary)
Physical State
Viscous Oil / Low melting solid
Solid (White crystalline)
TLC ()
0.35 (40% EtOAc/Hex)
0.45 (40% EtOAc/Hex)
NMR (Benzylic)
4.60 (s, 2H, )
5.80 (s, 1H, )
NMR (Methoxy)
3.80–3.88 (s, 9H)
3.75–3.85 (s, 9H)
NMR (Aromatic)
6.60 (s, 2H)
6.55 (s, 2H)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Reduction)
Incomplete reaction; Borate complex formation.
Ensure quenching is thorough (acidic pH momentarily breaks boron complexes) or boil with water during workup.
No Reaction (Grignard)
Wet solvent; "Dead" Grignard reagent.
Use freshly distilled THF/Ether. Titrate Grignard reagent using iodine/LiCl before use.[6]
Multiple Spots on TLC
Over-reduction or side products.
Check aldehyde purity. If Grignard adds twice (rare for aldehydes), lower temperature to -78°C.
References
Pettit, G. R., et al. (1989). "Antineoplastic agents.[7][8] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products. Link
Boechat, N., et al. (2004). "A simple reduction of methyl aromatic esters to alcohols using sodium borohydride–methanol system."[3] Tetrahedron Letters. Link
BenchChem. (2025).[1][9][2] "Application Notes and Protocols for the Grignard Reaction with 3,4,5-Trimethoxybenzaldehyde." Link
Organic Syntheses. (2014). "Aldehydes from acid chlorides by modified Rosenmund reduction." Organic Syntheses. Link
Sigma-Aldrich. "3,4,5-Trimethoxybenzyl alcohol Product Sheet." Link
Reagents for reducing 3-(3,4,5-trimethoxyphenyl)propanoic acid to alcohol
Application Note & Protocol Guide Topic: Reagents and Protocols for the Reduction of 3-(3,4,5-trimethoxyphenyl)propanoic Acid to 3-(3,4,5-trimethoxyphenyl)propan-1-ol Audience: Researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Reagents and Protocols for the Reduction of 3-(3,4,5-trimethoxyphenyl)propanoic Acid to 3-(3,4,5-trimethoxyphenyl)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. This guide provides a detailed analysis and field-tested protocols for the conversion of 3-(3,4,5-trimethoxyphenyl)propanoic acid to its corresponding alcohol, a valuable building block in medicinal chemistry.[1][2] We will explore two primary, highly effective reagents: the powerful and broadly reactive Lithium Aluminum Hydride (LAH), and the chemoselective Borane-Tetrahydrofuran complex (BH₃·THF). The causality behind reagent choice, detailed safety protocols, step-by-step experimental procedures, and work-up techniques are presented to ensure reproducible and safe execution.
Scientific Rationale: Selecting the Appropriate Reducing Agent
The direct reduction of a carboxylic acid requires a potent reducing agent, as the carboxylate anion formed after initial deprotonation is resonance-stabilized and less electrophilic.[3] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[3][4] Therefore, chemists must turn to more powerful hydride donors.
The Powerhouse: Lithium Aluminum Hydride (LiAlH₄)
Lithium Aluminum Hydride (LAH) is a strong, unselective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, esters, amides, and ketones.[5][6] Its high reactivity is due to the highly polarized Al-H bond, which delivers a nucleophilic hydride (H⁻) to the carbonyl carbon. The reaction mechanism involves an initial acid-base reaction, followed by coordination of the aluminum to the carboxylate, activating it for two subsequent hydride additions.[3] This process ultimately yields the primary alcohol after an aqueous work-up.[7]
The Specialist: Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane (BH₃) is an electron-deficient Lewis acid that exhibits remarkable chemoselectivity for carboxylic acids.[4][8] Unlike LAH, it will typically not reduce esters, amides, or nitriles under standard conditions, making it the reagent of choice when such functional groups must be preserved.[4] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced.[8] Commercially available as a stabilized solution in tetrahydrofuran (THF), BH₃·THF offers a safer and more selective alternative to LAH for this specific transformation.[8][9][10]
Comparative Analysis of Reagents
The choice between LAH and BH₃·THF depends on the specific requirements of the synthesis, such as the presence of other functional groups, scale, and available safety infrastructure.
Visualization of Chemical Transformation and Workflow
Caption: Overall reduction of the carboxylic acid to a primary alcohol.
Caption: Generalized experimental workflow for the reduction reaction.
Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)
Principle: This protocol utilizes the powerful reducing agent LAH under strict anhydrous and inert conditions to convert the carboxylic acid to the primary alcohol. A specific quenching procedure, the Fieser work-up, is employed to generate easily filterable aluminum salts.[5][11]
Critical Safety Precautions:
Extreme Water Reactivity: LAH reacts violently with water, alcohols, and other protic sources, liberating highly flammable hydrogen gas which can auto-ignite.[6][11][13] All operations must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses with side shields (or goggles), and heavy-duty, chemical-resistant gloves.[12][13]
Inert Atmosphere: All glassware must be oven- or flame-dried and the reaction must be run under a positive pressure of an inert gas (Nitrogen or Argon).[6][13]
Fire Safety: A Class D (combustible metals) fire extinguisher and dry sand must be immediately accessible. DO NOT use water, CO₂, or standard ABC extinguishers on an LAH fire.[6][13]
Materials & Equipment:
3-(3,4,5-trimethoxyphenyl)propanoic acid
Lithium Aluminum Hydride (LAH), powder
Anhydrous Tetrahydrofuran (THF), inhibitor-free
15% (w/v) Sodium Hydroxide (NaOH) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate, HPLC grade
Hexanes, HPLC grade
Deionized Water
Round-bottom flasks (three-neck preferred), reflux condenser, pressure-equalizing dropping funnel, magnetic or mechanical stirrer, nitrogen/argon inlet, bubbler, ice-water bath.
Step-by-Step Procedure:
Apparatus Setup: Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a dropping funnel. Flush the entire system with dry nitrogen for 15-20 minutes.
Reagent Suspension: In the reaction flask, carefully weigh and add Lithium Aluminum Hydride (1.5 equivalents). Under a positive flow of nitrogen, add anhydrous THF to create a suspension (approx. 0.5 M). Cool the flask to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.
Reaction Execution: Add the substrate solution dropwise to the stirred LAH suspension at 0 °C over 30-45 minutes. A vigorous evolution of hydrogen gas will be observed initially. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30-50% Ethyl Acetate in Hexanes. The starting material (acid) should have a lower Rf than the product (alcohol).
Fieser Work-up (Quenching): Once the reaction is complete, cool the flask back down to 0 °C. For every X grams of LAH used, perform the following sequential additions very slowly and carefully with vigorous stirring:
Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is absorbed.
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, transfer to a separatory funnel, and if any aqueous layer is present, separate it. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the resulting oil or solid by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Protocol 2: Reduction with Borane-Tetrahydrofuran (BH₃·THF)
Principle: This protocol uses the chemoselective BH₃·THF complex to cleanly reduce the carboxylic acid. While safer than LAH, it still requires anhydrous and inert conditions due to its reactivity with water.[10]
Critical Safety Precautions:
Flammability: BH₃·THF solution and its parent solvent, THF, are highly flammable.[14][16] Keep away from all ignition sources.
Water Reactivity: The complex reacts with water to release flammable hydrogen gas.[14][15][18]
Peroxide Formation: THF can form explosive peroxides upon storage.[16] Use a fresh, unopened bottle or test for peroxides before use.
Inert Atmosphere: Perform the reaction under a positive pressure of nitrogen or argon.[14][18]
Materials & Equipment:
3-(3,4,5-trimethoxyphenyl)propanoic acid
Borane-tetrahydrofuran complex (1.0 M solution in THF)
Standard dry glassware setup as described in Protocol 1.
Step-by-Step Procedure:
Apparatus Setup: Set up an oven-dried flask under a nitrogen atmosphere as described for the LAH protocol.
Substrate Solution: Add 3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 equivalent) to the flask and dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Using a syringe or dropping funnel, slowly add the 1.0 M BH₃·THF solution (2.0-3.0 equivalents) to the stirred substrate solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until completion as indicated by TLC.
Reaction Monitoring: Use TLC (e.g., 40% Ethyl Acetate in Hexanes) to track the disappearance of the starting material.
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Very carefully and slowly, add methanol dropwise to quench the excess borane until gas evolution ceases.
Isolation and Extraction: Remove the solvent under reduced pressure. To the residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(3,4,5-trimethoxyphenyl)propan-1-ol.
References
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
University of the West Indies at Mona, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 72(9), 4285. [Link]
Khan Academy. Reduction of carboxylic acids. [Link]
Maloney, K. M., et al. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
Chemistry Steps. Reduction of Carboxylic Acids. [Link]
American Chemical Society Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]
American Chemical Society. (2025, October 17). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
Google Patents. (1994).
Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]
Clark, J. reduction of carboxylic acids. Chemguide. [Link]
ResearchGate. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]
Chemos GmbH & Co.KG. (2019, September 17). Safety Data Sheet: aluminium lithium hydride. [Link]
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
DigitalCommons@TMC. (2022, September 13). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
Zenodo. Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. [Link]
YouTube. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). [Link]
MDPI. (2025, June 24). Synthesis of Natural Carboxylic Acids and Alcohols from Cinnamon cassia Oil via Green Chemistry. [Link]
Michigan State University, Department of Chemistry. Reductions of Carboxylic Acid Derivatives. [Link]
Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. [Link]
Google Patents. (2019, December 11). A PROCESS FOR PRODUCING CARBOXYLIC ACIDS FROM TERTIARY ALCOHOLS UNDER CONTINUOUS FLOW.
Using 3-(3,4,5-Trimethoxyphenyl)propan-1-ol as intermediate for chalcone synthesis
Executive Summary & Strategic Rationale 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS: 53560-26-2) is a specialized phenylpropanoid intermediate. While standard chalcone synthesis (Claisen-Schmidt condensation) typically ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
3-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS: 53560-26-2) is a specialized phenylpropanoid intermediate. While standard chalcone synthesis (Claisen-Schmidt condensation) typically utilizes benzaldehydes or acetophenones, this saturated alcohol offers a unique distinct utility: Pharmacophore Tethering.
The 3,4,5-trimethoxyphenyl (TMP) moiety is a validated pharmacophore for tubulin binding (mimicking the A-ring of Colchicine and Combretastatin A-4). By utilizing the propanol chain as a flexible linker, researchers can synthesize Chalcone-Hybrid Therapeutics . These molecules link a chalcone core (acting on ROS generation or kinase inhibition) with the TMP tail (acting on tubulin), creating dual-mechanism anticancer agents.
This guide details two distinct synthetic workflows:
The Hybrid-Linker Pathway (Primary Application): Converting the alcohol to an electrophilic spacer to alkylate hydroxychalcones.
The Homochalcone Pathway (Secondary Application): Oxidizing the alcohol to an aldehyde to synthesize "extended" chalcones (1,5-diaryl-2-penten-1-ones).
Critical Mechanism of Action (SAR)
The utility of this intermediate relies on the "Linker Principle" in medicinal chemistry.
The Head (Chalcone): Provides the
-unsaturated ketone Michael acceptor, essential for covalent interaction with cysteine residues in target proteins.
The Tail (TMP-Propanol): The 3,4,5-trimethoxy motif increases lipophilicity and provides specific binding affinity to the colchicine-binding site of tubulin.
The Linker (Propyl Chain): The 3-carbon chain of the starting material is the optimal length to prevent steric clash between the two pharmacophores, allowing independent binding events.
Workflow Visualization
The following diagram illustrates the divergent pathways for utilizing this intermediate.
Detailed Protocols
Protocol A: Synthesis of TMP-Tethered Chalcone Hybrids
Best for: Creating multi-target anticancer drugs.
Phase 1: Activation of the Alcohol
The alcohol is a poor leaving group and must be converted to a bromide or tosylate. The bromide is preferred for its reactivity/stability balance.
Dissolution: Dissolve 10 mmol of the alcohol and 12 mmol of
in 50 mL of anhydrous DCM under atmosphere at 0°C.
Addition: Add 12 mmol of
portion-wise over 20 minutes. The solution will turn slightly yellow.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Evaporate the solvent. Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide (solid byproduct). Filter off the solid.[1][2]
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel) to yield 1-Bromo-3-(3,4,5-trimethoxyphenyl)propane .
Dissolve equimolar amounts of acetophenone and the aldehyde in Ethanol.
Add NaOH solution dropwise at 0°C.
Stir at RT for 12–24 hours.
Result: The product is 1-phenyl-5-(3,4,5-trimethoxyphenyl)pent-2-en-1-one .
Note: This molecule has an extended saturated chain between the alkene and the trimethoxy ring, unlike standard chalcones.
Data Summary & Quality Control
Table 1: Expected Analytical Parameters
Parameter
3-(3,4,5-Trimethoxyphenyl)propan-1-ol (Start)
Activated Bromide Intermediate
Final Hybrid Chalcone (Example)
Physical State
Viscous Colorless Oil
Pale Yellow Oil
Yellow Crystalline Solid
1H NMR (Key)
3.65 (t, 2H, -CH2OH)
3.40 (t, 2H, -CH2Br)
4.05 (t, 2H, -OCH2-), 7.7 (d, Vinyl)
IR Signature
Broad -OH stretch (3300 cm⁻¹)
Loss of -OH, C-Br stretch (600 cm⁻¹)
C=O ketone (1650 cm⁻¹), Ether C-O (1240 cm⁻¹)
Solubility
Alcohols, DCM, DMSO
DCM, Hexanes
DMSO, DMF, Hot Ethanol
Troubleshooting & Optimization
Issue: Low Yield in Coupling (Protocol A).
Cause: Steric hindrance or moisture in solvent.
Fix: Switch solvent from Acetone to DMF or Acetonitrile. Add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
Issue: Polymerization during Oxidation (Protocol B).
Cause: Aldehyde instability.
Fix: Switch to Swern Oxidation (-78°C) for milder conditions. Do not store the aldehyde; react immediately.
Issue: O-Alkylation vs. C-Alkylation.
Insight: With Phenols (
) and Carbonate base, O-alkylation is highly favored. C-alkylation is rare unless using stronger bases (LDA) or specific substrates.
References
Ducki, S., et al. (1998). "Potent antimitotic and cell growth inhibitory properties of substituted chalcones." Bioorganic & Medicinal Chemistry Letters.
Kovar, S. E., et al. (2020).[4] "Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling."[4] Bioorganic & Medicinal Chemistry Letters.
Zhang, E., et al. (2013). "Synthesis and biological evaluation of novel chalcone derivatives as potential anticancer agents." MedChemComm.
Gomes, M. N., et al. (2017). "Chalcone derivatives: promising starting points for drug design."[4] Molecules.
BenchChem. (2025).[2] "Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol." BenchChem Technical Data.
Disclaimer: This protocol is for research purposes only. All syntheses should be conducted in a fume hood with appropriate PPE.
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Abstract The 3,4,5-trimethoxyphenyl motif is a privileged scaffold in medicinal chemistry, famously integral to potent therapeutics like the antibacterial agent Trimethoprim and the microtubule-destabilizing combretastat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3,4,5-trimethoxyphenyl motif is a privileged scaffold in medicinal chemistry, famously integral to potent therapeutics like the antibacterial agent Trimethoprim and the microtubule-destabilizing combretastatins.[1][2] This structural element, often derived from the natural product gallic acid, imparts favorable pharmacokinetic and pharmacodynamic properties.[3][4] This technical guide provides detailed, field-proven protocols for leveraging a versatile starting material, 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, for the synthesis of two distinct classes of high-value bioactive heterocycles: isoxazoles and tetrahydroisoquinolines . These protocols are designed for researchers in drug discovery and medicinal chemistry, emphasizing not just the procedural steps but the underlying chemical logic and strategic considerations for efficient and successful synthesis.
Core Synthetic Strategy: Unlocking Intermediates
The primary alcohol of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol is the key functional handle for divergent synthesis. Our overall strategy involves its selective transformation into two critical intermediates: an aldehyde for electrophilic applications and an amine for nucleophilic cyclization reactions.
Figure 1: Divergent synthetic pathways from 3-(3,4,5-Trimethoxyphenyl)propan-1-ol.
Application Protocol I: Synthesis of a 3,5-Disubstituted Isoxazole
Isoxazoles are five-membered heterocycles renowned for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7] The established and reliable route to these scaffolds involves the cyclization of a chalcone (an α,β-unsaturated ketone) with hydroxylamine.[5][8]
Synthetic Workflow Overview
The three-stage process begins with the mild oxidation of the starting alcohol to the corresponding aldehyde. This aldehyde then undergoes a base-catalyzed Claisen-Schmidt condensation with a substituted acetophenone to yield the pivotal chalcone intermediate. Finally, reaction with hydroxylamine hydrochloride in a basic medium induces cyclization to the target isoxazole.
Figure 2: Experimental workflow for the synthesis of a novel isoxazole derivative.
Detailed Experimental Protocols
Step 1: Oxidation to 3-(3,4,5-Trimethoxyphenyl)propanal
Rationale: Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is crucial for the subsequent condensation step. Dichloromethane (DCM) is used as an inert solvent.
Procedure:
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous DCM, add 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (1.0 eq.) dissolved in a minimal amount of anhydrous DCM dropwise at room temperature.
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Step 2: Claisen-Schmidt Condensation to form the Chalcone
Rationale: This base-catalyzed condensation joins the aldehyde and a ketone (in this case, 4'-methoxyacetophenone) to form the α,β-unsaturated ketone core of the chalcone.[9] Sodium hydroxide deprotonates the ketone, forming an enolate that attacks the aldehyde.
Procedure:
Dissolve 3-(3,4,5-Trimethoxyphenyl)propanal (1.0 eq.) and 4'-methoxyacetophenone (1.1 eq.) in ethanol.
To this solution, add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq.) dropwise while maintaining the temperature at 20-25°C with an ice bath.
Stir the mixture vigorously at room temperature for 6-8 hours. A precipitate often forms.
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.
Step 3: Cyclization to the Isoxazole
Rationale: The chalcone reacts with hydroxylamine hydrochloride in the presence of a strong base (KOH).[6] The reaction proceeds via nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.[10]
Procedure:
In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in absolute ethanol.
Add a solution of potassium hydroxide (KOH) (2.5 eq.) in ethanol to the mixture.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
After cooling to room temperature, pour the mixture into ice-cold water.
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield the final isoxazole.
Quantitative Data Summary
Step
Product
Starting Material (1.0 eq.)
Key Reagents
Typical Yield
1
3-(3,4,5-Trimethoxyphenyl)propanal
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
PCC (1.5 eq.)
85-90%
2
Chalcone Intermediate
3-(3,4,5-Trimethoxyphenyl)propanal
4'-Methoxyacetophenone (1.1 eq.), NaOH
75-85%
3
Isoxazole Product
Chalcone Intermediate
NH₂OH·HCl (1.5 eq.), KOH
60-75%
Application Protocol II: Synthesis of a Tetrahydroisoquinoline (THIQ)
The tetrahydroisoquinoline (THIQ) core is a fundamental scaffold in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of CNS, cardiovascular, and antimicrobial activities.[11] The Pictet-Spengler reaction is the most powerful and direct method for constructing this ring system.[12][13]
Synthetic Workflow Overview
This pathway first requires the conversion of the starting alcohol into a primary amine. This is achieved via a robust three-step sequence: tosylation, substitution with azide, and subsequent reduction. The resulting amine, a β-arylethylamine analogue, is then subjected to the classic Pictet-Spengler condensation with an aldehyde (e.g., formaldehyde) under acidic conditions to forge the THIQ ring.[12]
Figure 3: Experimental workflow for the synthesis of a novel THIQ derivative.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(3,4,5-Trimethoxyphenyl)propan-1-amine
Rationale: This three-step conversion is a standard and high-yielding method for transforming an alcohol to an amine. Tosylation converts the poor hydroxyl leaving group into a good tosylate leaving group. Sₙ2 displacement with sodium azide provides the alkyl azide, which is then cleanly reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Procedure:
(Tosylation): Dissolve 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (1.0 eq.) in anhydrous pyridine at 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise. Allow the reaction to stir overnight as it warms to room temperature. Work up by pouring into ice-water, extracting with ether, and washing the organic layer with dilute CuSO₄ solution and brine. Dry and concentrate to get the tosylate.
(Azide Formation): Dissolve the crude tosylate in DMF and add sodium azide (NaN₃) (2.0 eq.). Heat the mixture to 80°C for 3-5 hours. Cool, pour into water, and extract with ethyl acetate. Dry and concentrate to yield the crude azide.
(Reduction): Carefully add the crude azide (dissolved in anhydrous THF) dropwise to a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0°C. After the addition, allow the mixture to reflux for 4 hours. Cool to 0°C and quench sequentially by the cautious addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the pure amine.
Step 2: Pictet-Spengler Cyclization
Rationale: The reaction proceeds via the formation of an iminium ion from the condensation of the primary amine and formaldehyde.[12] Under the strong acid catalysis of trifluoroacetic acid (TFA), the electron-rich trimethoxy-substituted aromatic ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the six-membered heterocyclic ring.[14]
Procedure:
Dissolve 3-(3,4,5-Trimethoxyphenyl)propan-1-amine (1.0 eq.) in DCM and cool to 0°C.
Add aqueous formaldehyde (37 wt. %, 1.2 eq.) followed by the dropwise addition of trifluoroacetic acid (TFA) (2.0 eq.).
Allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring by TLC.
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the mixture is basic.
Extract the product with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify by column chromatography on silica gel to afford the pure tetrahydroisoquinoline product.
Quantitative Data Summary
Step
Product
Starting Material (1.0 eq.)
Key Reagents
Overall Yield (3 steps)
1
3-(3,4,5-Trimethoxyphenyl)propan-1-amine
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
TsCl, NaN₃, LiAlH₄
70-80%
2
Tetrahydroisoquinoline Product
3-(3,4,5-Trimethoxyphenyl)propan-1-amine
Formaldehyde, TFA
65-75%
Conclusion
3-(3,4,5-Trimethoxyphenyl)propan-1-ol serves as an exemplary and cost-effective starting material for the assembly of complex and biologically relevant heterocyclic scaffolds. The protocols detailed herein provide robust and reproducible pathways to isoxazole and tetrahydroisoquinoline derivatives, leveraging fundamental organic reactions. These application notes demonstrate the strategic value of this precursor, enabling access to diverse chemical matter for screening and development in pharmaceutical and agrochemical research.
References
Kapubalu Suneel Kumar et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5):113-122. [Link provided by grounding tool]
PubChem. 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. National Center for Biotechnology Information. ([Link])
Salehi, B. et al. (2024). Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. Molecules. ([Link])
Zhang, L. et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157:50-61. ([Link])
Szymańska, E. et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(1):77. ([Link])
Turan-Zitouni, G. et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Tropical Journal of Pharmaceutical Research, 17(1):87-92. ([Link])
Google Patents. Synthetic method of trimethoprim - CN105294574A. ()
Mendanha, D. et al. (2023). Incorporation of Biologically Active Ingredient Gallic Acid Into Nano-scale Lipid Vesicles. Chemical Engineering Transactions, 102:31-36. ([Link])
Stöckigt, J. et al. (2011). The Pictet-Spengler reaction in nature and in organic synthesis. Angewandte Chemie International Edition, 50(37):8538-8564. ([Link])
Qadir, M. A. et al. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(7):c518-c529. ([Link])
ResearchGate. of synthetic pathways to bioactive molecules from gallic acid. ([Link])
ResearchGate. (PDF) The Pictet-Spengler Reaction Updates Its Habits. ([Link])
Siddiqui, A. A. et al. (2023). Bioactive Heterocycles: Green Synthesis and its Anti-Alzheimer Activity. Current Green Chemistry, 10(1):1-2. ([Link])
El-Gendy, A. O. et al. (2023). Biological and Therapeutic Applications of Gallic Acid Produced by Aspergillus terreus PQ344456 Using Submerged Fermentation. ACS Omega. ([Link])
ResearchGate. (PDF) Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. ([Link])
Jasiński, R. (2016). [3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone. Current Chemistry Letters, 5(4):123-128. ([Link])
Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. ([Link])
Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. ([Link])
Le-Dévéhat, F. et al. (2020). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 25(18):4248. ([Link])
Bezerra, C. et al. (2019). Gallic Acid-Dextran Conjugate: Green Synthesis of a Novel Antioxidant Molecule. Molecules, 24(20):3684. ([Link])
El-Sayed, M. A. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14):4629. ([Link])
ResearchGate. An Alternate Preparation of 3,4,5-Trimethoxyphenol | Request PDF. ([Link])
Arkat USA. The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. ([Link])
International Journal of Pharmaceutical Research & Allied Sciences. Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. ([Link])
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Abstract This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the analysis of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , a structural analog of lignin monomers and a key intermediate in pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the analysis of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , a structural analog of lignin monomers and a key intermediate in pharmaceutical synthesis. The method overcomes common challenges associated with phenyl-propanol derivatives—specifically peak tailing due to silanol interactions and low UV sensitivity—by utilizing a base-deactivated C18 stationary phase and an acidified mobile phase. This protocol is designed to be compliant with ICH Q2(R1) guidelines for validation.
Introduction & Physicochemical Context
The analyte, 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (MW: 226.27 g/mol ), possesses a lipophilic trimethoxy-phenyl core and a polar primary hydroxyl tail.
Analytical Challenges
Silanol Interactions: The terminal hydroxyl group can interact with free silanols on silica-based columns, leading to peak tailing.
Solubility: While the hydroxyl group adds polarity, the three methoxy groups significantly increase lipophilicity (LogP ~1.4–2.0), requiring a balanced organic/aqueous gradient.
Detection: The molecule lacks extended conjugation compared to flavones or cinnamates, meaning UV absorption is strongest at non-specific wavelengths (<220 nm) but distinct at aromatic maxima (~270–280 nm).
Mechanism of Separation
We utilize Solvophobic Theory : The hydrophobic trimethoxy-phenyl moiety drives retention on the C18 alkyl chains. Desorption is controlled by increasing the organic modifier (Acetonitrile) concentration. Acidification of the mobile phase suppresses the ionization of residual silanols on the column stationary phase, sharpening the peak shape of the alcohol functionality.
Method Development Strategy
The following decision tree illustrates the logic applied to select the stationary phase and mobile phase conditions.
Figure 1: Strategic workflow for selecting chromatographic conditions based on analyte physicochemical properties.
Experimental Protocol
Instrumentation & Reagents[1][2][3][4][5][6]
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).
Column: Phenomenex Gemini C18 (4.6 x 150 mm, 5 µm) or Agilent ZORBAX Eclipse Plus C18. Reasoning: High carbon load and end-capping prevent silanol activity.
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ).
Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).
Chromatographic Conditions[1][2][3][4][5]
Parameter
Setting
Rationale
Mobile Phase A
Water + 0.1% Formic Acid
Acid suppresses silanol activity; Formic acid is volatile (LC-MS compatible).
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
ACN provides lower backpressure than MeOH; matches viscosity of Phase A.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp
30°C
Ensures reproducibility of retention times by stabilizing viscosity.
Injection Volume
10 µL
Standard loop size; adjust based on sample concentration.
Detection (UV)
280 nm (Quant), 210 nm (Trace)
280 nm is specific to the trimethoxy-benzene ring; 210 nm is more sensitive but prone to solvent noise.
Gradient Program
Note: A gradient is preferred over isocratic flow to elute potential lipophilic impurities (e.g., dimers) or polar precursors.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Initial equilibration
2.0
95
5
Hold to elute polar salts
12.0
10
90
Linear ramp to elute TMP-Alcohol
15.0
10
90
Wash column
15.1
95
5
Return to initial
20.0
95
5
Re-equilibration
Sample Preparation Workflow
To ensure data integrity, sample preparation must minimize contamination and ensure complete dissolution.
Figure 2: Step-by-step sample preparation workflow to ensure solution homogeneity and protect the column.
Critical Note on Diluent: Do not inject the sample dissolved in 100% Acetonitrile if the initial gradient is 95% Water. This causes "solvent shock," resulting in split peaks. Always dilute the final sample in a solvent mixture close to the initial mobile phase conditions (e.g., 50:50 Water:ACN).
Validation Parameters (ICH Q2(R1))
This method must be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines [1].
System Suitability Testing (SST)
Before running samples, inject the standard (50 µg/mL) five times to verify:
Precision (RSD): Area < 2.0%.
Tailing Factor (T): 0.8 < T < 1.5 (Critical for alcohol derivatives).
Prepare 5 calibration standards ranging from 10 µg/mL to 200 µg/mL.
Acceptance Criteria: Correlation coefficient (
) > 0.999.
Specificity
Inject the solvent blank and a known impurity (e.g., 3,4,5-trimethoxybenzoic acid).
Observation: The acid should elute significantly earlier (approx 4-6 mins) than the alcohol (approx 9-11 mins) due to ionization at pH ~2.7 [2].
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Secondary silanol interactions.
Ensure column is "End-capped". Increase buffer strength or lower pH.
Retention Time Shift
Temperature fluctuation or column aging.
Use a column oven (30°C). Check pump flow accuracy.
Split Peaks
Solvent mismatch.
Sample solvent is too strong (100% ACN). Dilute sample in 50% Water.
High Backpressure
Particulates in sample.
Re-filter sample through 0.22 µm PTFE filter.
References
ICH Expert Working Group. (2005).[2] ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3] International Conference on Harmonisation.[2][4] [Link]
PubChem. (n.d.).[1] 3-(3,4,5-Trimethoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. [Link]
Phenomenex. (2025).[5] Reversed Phase HPLC Method Development Guide.[Link]
Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography.[Link]
Application Note: Structural Elucidation and Purity Assessment of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol via 1H NMR
Executive Summary This application note provides a comprehensive guide for the structural validation of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , a critical intermediate in the synthesis of pharmaceutical alkaloids (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a comprehensive guide for the structural validation of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , a critical intermediate in the synthesis of pharmaceutical alkaloids (e.g., mescaline analogs) and lignin model compounds.
Unlike standard spectral libraries that merely list peaks, this guide focuses on the mechanistic causality of the signals—explaining why specific shifts occur based on electronic shielding and molecular symmetry. It includes detailed protocols for sample preparation in CDCl₃ versus DMSO-d₆ to resolve labile hydroxyl protons.
Chemical Context & Structural Logic[1][2][3]
To interpret the NMR spectrum accurately, one must first deconstruct the electronic environment of the molecule.
Molecular Symmetry and Electronic Effects
The molecule consists of a propyl alcohol chain attached to a benzene ring substituted with three methoxy groups.
Symmetry (The C₂ Axis): The 3,4,5-trimethoxy substitution pattern creates a plane of symmetry running through the C1 and C4 atoms of the benzene ring. Consequently, the aromatic protons at positions 2 and 6 are chemically equivalent, appearing as a single signal (singlet) rather than a complex multiplet.
Electronic Shielding:
Methoxy Groups: The oxygen atoms are electron-donating by resonance but electron-withdrawing by induction. In the proton spectrum, they strongly deshield the attached methyl protons (
~3.8 ppm).
Propyl Chain: This aliphatic chain exhibits a classic "Triplet-Quintet-Triplet" splitting pattern, characteristic of a 1,3-disubstituted propane moiety.
Solvent B: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9% D.
Instrument: 400 MHz (or higher) NMR Spectrometer.
Sample Mass: 10–15 mg for optimal signal-to-noise ratio without line broadening.
Sample Preparation Workflow
The choice of solvent dictates the visibility of the hydroxyl (-OH) proton.
Method A: Routine Purity Check (CDCl₃)
Use Case: Quick verification of structure and solvent impurities.
Note: The -OH proton often exchanges with trace water or broadens due to hydrogen bonding, making its integration unreliable.
Method B: Full Structural Characterization (DMSO-d₆)
Use Case: When precise integration of the -OH group is required or to distinguish it from water.
Mechanism: DMSO forms strong hydrogen bonds with the solute -OH, slowing the exchange rate and often resolving the -OH signal into a distinct triplet (coupling with the adjacent CH₂).
Acquisition Parameters
Pulse Sequence: Standard 1H zg30 (30° excitation pulse).
*Note: In higher resolution fields (>500 MHz) or specific solvents (Benzene-d6), the 9H methoxy signal may resolve into two singlets: 6H (meta) and 3H (para).
Detailed Mechanistic Interpretation
A. The Aromatic Region (6.4 ppm)
The protons at positions 2 and 6 appear upfield relative to unsubstituted benzene (7.26 ppm).
Reasoning: The methoxy groups are ortho and para to these protons. Through resonance, the oxygen lone pairs donate electron density into the ring, shielding the protons and shifting them upfield.
B. The Propyl Chain (1.8 – 3.7 ppm)
This region confirms the integrity of the linker chain.
2.65 (Benzylic): This triplet is deshielded by the aromatic ring (anisotropy) but less so than the oxygen-adjacent protons.
3.70 (Hydroxymethyl): This is the most deshielded aliphatic signal due to the electronegativity of the hydroxyl oxygen (inductive effect).
1.85 (Homobenzylic): The central methylene sees no direct electronegative atom. It splits into a quintet (or multiplet) because it couples to two non-equivalent neighbors (benzylic CH₂ and hydroxymethyl CH₂), roughly following the rule where .
C. The Methoxy Groups (3.8 ppm)
A strong singlet integrating to 9 protons is the fingerprint of the 3,4,5-trimethoxy motif. If integration is <9H, it suggests demethylation (impurity).
Logic of Assignment (Decision Tree)
Use this logic flow to troubleshoot unexpected signals or confirm peak identity.
Figure 2: Signal assignment logic tree for structural verification.
Quality Control & Troubleshooting
Common Impurities
Signal ()
Multiplicity
Source
Remediation
1.56
Broad
Water in CDCl₃
Dry sample in desiccator; use fresh solvent ampoule.
7.26
Singlet
CHCl₃ (Residual)
Normal; use as calibration reference.
2.17
Singlet
Acetone
Common glassware cleaning residue. Dry glassware >100°C.
5.30
Singlet
Dichloromethane
Common extraction solvent residue.
Self-Validation Checklist
References
Chemical Shift Data & Solvent Effects:
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[1]
Synthesis & Spectral Context (Chalcone Precursors):
Ducki, S., et al. "Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones." MDPI Molecules, 2024.
General NMR Interpretation Guide:
Reich, H. J. "NMR Spectroscopy – 1H NMR Chemical Shifts." University of Wisconsin / Organic Chemistry Data.
Compound Data (PubChem):
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6428843, 3-(3,4,5-Trimethoxyphenyl)propan-1-ol."
Application Note: Strategic Solvent Selection for the Purification of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol by Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted aromatic compounds. Introduction: The Critical Role of Purity for 3-(3,4,5-Trimethoxyphenyl)propan...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted aromatic compounds.
Introduction: The Critical Role of Purity for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
3-(3,4,5-Trimethoxyphenyl)propan-1-ol is a substituted aromatic alcohol with potential applications in pharmaceutical and organic synthesis. The biological activity and chemical reactivity of such compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yields, and misleading biological assay results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1][2]
This application note provides a comprehensive guide to developing a robust recrystallization protocol for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol. We will delve into the principles of solvent selection, provide a systematic approach for identifying suitable solvents, and present detailed experimental protocols for both single-solvent and mixed-solvent recrystallization techniques.
Pillar 1: The Science of Solvent Selection - A Predictive Approach
The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[4] Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration). The "like dissolves like" principle serves as a foundational guide, suggesting that solvents with similar polarity to the solute are likely to be effective.[5]
3-(3,4,5-Trimethoxyphenyl)propan-1-ol possesses a moderately polar character due to the presence of a hydroxyl group and three methoxy groups, balanced by the nonpolar aromatic ring and propyl chain. This structural duality suggests that a range of solvents with intermediate polarity, or a mixed-solvent system, will likely be most effective.
Table 1: Potential Recrystallization Solvents and Their Properties
Solvent
Polarity Index
Boiling Point (°C)
Rationale for Consideration
Water
10.2
100
Highly polar; may be a good anti-solvent in a mixed system.
Ethanol
5.2
78
Good general-purpose polar protic solvent; often effective for alcohols.
Isopropanol
4.3
82
Similar to ethanol but slightly less polar.
Acetone
5.1
56
A polar aprotic solvent with a low boiling point, facilitating easy removal.
Ethyl Acetate
4.4
77
A moderately polar solvent, often effective for compounds with ester-like features.
Toluene
2.4
111
A nonpolar aromatic solvent; may be suitable for the nonpolar aspects of the molecule.
Hexane
0.1
69
A nonpolar solvent; likely to be a poor solvent, making it a good candidate as an anti-solvent.
Pillar 2: Experimental Protocol for Solvent Screening
A systematic, small-scale solvent screening is essential to identify the optimal recrystallization solvent or solvent pair.
Materials and Equipment:
Crude 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Selection of potential solvents (from Table 1)
Test tubes (10-12)
Hot plate with a sand bath or water bath
Vortex mixer
Pasteur pipettes
Ice bath
Protocol for Single Solvent Screening:
Preparation: Place approximately 20-30 mg of the crude compound into each test tube.
Room Temperature Solubility: Add 0.5 mL of a solvent to a test tube at room temperature. Vortex the mixture and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
Hot Solubility: If the compound is insoluble at room temperature, heat the test tube in a sand or water bath to the boiling point of the solvent. Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used. A good solvent will dissolve the compound completely near its boiling point.
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
Observation: A suitable solvent will yield a good crop of crystals upon cooling.
Protocol for Mixed-Solvent Screening:
Initial Dissolution: Select a "good" solvent in which the compound is highly soluble, even at room temperature. Dissolve a small amount of the compound in a minimal amount of this solvent in a test tube.
Addition of "Poor" Solvent: While stirring or vortexing, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (indicating the saturation point has been reached).
Heating and Clarification: Gently heat the turbid solution until it becomes clear again.
Cooling and Observation: Allow the clear solution to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.
Once a suitable solvent or solvent pair has been identified, proceed with the bulk recrystallization.
A. Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Dissolution: Place the crude 3-(3,4,5-Trimethoxyphenyl)propan-1-ol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the compound just dissolves.
Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot solvent and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value (once determined) indicates high purity.
B. Mixed-Solvent Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (the one in which it is more soluble) in an Erlenmeyer flask with heating.
Inducing Saturation: While the solution is hot, add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes faintly cloudy.
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. The solution is now saturated.
Crystallization and Collection: Follow steps 3-8 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents in the appropriate ratio for washing the crystals.
Troubleshooting Common Recrystallization Issues
Issue
Possible Cause(s)
Solution(s)
No crystals form upon cooling
- Too much solvent was used.- The compound is very soluble even at low temperatures.
- Evaporate some of the solvent and allow it to cool again.- Try a different solvent or a mixed-solvent system.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out
- The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.
- Lower the temperature at which the compound is dissolved.- Add more of the "good" solvent and reheat, then cool slowly.- Use a solvent with a lower boiling point.
Low recovery of purified compound
- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Incomplete crystallization.
- Ensure the solution is thoroughly cooled in an ice bath.- Minimize the amount of solvent used for washing.- Use a pre-warmed funnel and flask for hot filtration.- Allow sufficient time for crystallization.
Colored impurities in crystals
- Colored impurities are co-crystallizing.
- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Conclusion
The purification of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol by recrystallization is a highly effective method when a systematic approach to solvent selection is employed. By understanding the structural characteristics of the target molecule and conducting small-scale solubility tests, an optimal solvent system can be identified. The detailed protocols provided in this application note serve as a comprehensive guide for researchers to achieve high purity of this valuable compound, ensuring the reliability and reproducibility of their subsequent research and development activities.
References
PubChem. 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. Available from: [Link]
Google Patents. Method for preparing 3,4,5-trimethoxyphenol.
ResearchGate. An Alternate Preparation of 3,4,5-Trimethoxyphenol. Available from: [Link]
Cheméo. Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties. Available from: [Link]
Wired Chemist. Recrystallization. Available from: [Link]
ResearchGate. Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Available from: [Link]
MDPI. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Available from: [Link]
Chemistry LibreTexts. Recrystallization. Available from: [Link]
PraxiLabs. Recrystallization Definition, Principle &Purpose. Available from: [Link]
Wired Chemist. Recrystallization. Available from: [Link]
Jasperse, J. Recrystallization I. Chem 355. Available from: [Link]
Technical Support Center: Stability and Storage of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Welcome to the technical support center for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and integrity of this valuable compound during storage.
Introduction
3-(3,4,5-Trimethoxyphenyl)propan-1-ol is a key intermediate and building block in the synthesis of various pharmacologically active molecules.[1] Its unique structure, featuring a trimethoxyphenyl ring and a primary alcohol functional group, makes it susceptible to oxidation, which can compromise the purity and efficacy of downstream applications. This guide provides a comprehensive overview of the potential degradation pathways, preventative measures, and analytical methods to monitor the stability of this compound.
Core Concepts: Understanding the Oxidation of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
The primary route of degradation for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol during storage is oxidation. This process is primarily influenced by the presence of oxygen, light, and elevated temperatures. The molecule has two main sites susceptible to oxidation: the primary alcohol and the electron-rich trimethoxybenzene ring.
The primary alcohol group can be oxidized first to an aldehyde, 3-(3,4,5-Trimethoxyphenyl)propanal, and subsequently to a carboxylic acid, 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This two-step oxidation is a common pathway for primary alcohols.
Caption: Oxidation pathway of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions regarding the storage and handling of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol.
Q1: My sample of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol has developed a yellowish tint over time. What could be the cause?
A yellowish discoloration is a common indicator of oxidation. The formation of conjugated systems, potentially arising from oxidation of the aromatic ring or subsequent reactions of the initial oxidation products, can lead to colored impurities. To confirm this, we recommend analytical testing as described in the "Analytical Protocols" section.
Q2: I suspect my sample has degraded. What are the likely degradation products?
Based on the chemical structure, the most probable degradation products are the corresponding aldehyde and carboxylic acid:
3-(3,4,5-Trimethoxyphenyl)propanal: The initial oxidation product of the primary alcohol.
3-(3,4,5-Trimethoxyphenyl)propanoic acid: The product of further oxidation of the aldehyde.[2][3][4]
It is also possible that under certain conditions, oxidative degradation of the trimethoxybenzene ring could occur, leading to more complex byproducts.
Q3: What are the optimal storage conditions to prevent oxidation?
To minimize degradation, we recommend the following storage conditions:
Parameter
Recommendation
Rationale
Temperature
-20°C
Low temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displacing oxygen with an inert gas is the most effective way to prevent oxidation.[5]
Light
Amber vial or protection from light
UV and visible light can provide the energy to initiate and accelerate oxidative processes.
Container
Tightly sealed glass vial
Prevents exposure to atmospheric oxygen and moisture.
Q4: Is it necessary to use an antioxidant? If so, which one is recommended?
For long-term storage, especially if the sample will be accessed multiple times, adding an antioxidant can provide an extra layer of protection. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the oxidation of phenolic compounds and other organic materials.[6][7][8][9][10][11]
Antioxidant
Recommended Concentration
Butylated Hydroxytoluene (BHT)
0.01 - 0.1% (w/w)
Q5: How can I safely handle and aliquot the compound to minimize degradation?
Proper handling is crucial to maintain the integrity of the compound.
Caption: Recommended workflow for handling and aliquoting the compound.
Experimental Protocols
This section provides detailed methodologies for inert gas blanketing and analytical monitoring.
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes how to create an inert atmosphere in your storage vial using argon or nitrogen. Argon is denser than air and forms a protective layer, while nitrogen is a more economical option.[12][13][14][15]
Cylinder of high-purity argon or nitrogen with a regulator
Tubing and a sterile needle or pipette
Procedure:
Preparation: Ensure the vial cap is slightly loosened to allow for gas exchange.
Gas Flow: Set the regulator to a gentle flow of inert gas (a few bubbles per second if passed through an oil bubbler).
Purging: Insert the needle or pipette just above the surface of the compound.
Flushing: Gently flush the headspace of the vial with the inert gas for 1-2 minutes.
Sealing: While the inert gas is still flowing, carefully and tightly seal the vial cap.
Storage: Store the vial under the recommended conditions.
Protocol 2: Monitoring Oxidation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to separate and identify the parent compound and its potential degradation products.
Instrumentation and Conditions (starting point):
GC System: Agilent 7890B or equivalent
MS System: Agilent 5977A or equivalent
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature: 250°C
Oven Program:
Initial temperature: 100°C, hold for 2 minutes
Ramp: 10°C/min to 280°C
Hold: 5 minutes at 280°C
Carrier Gas: Helium at a constant flow of 1 mL/min
Ion Source Temperature: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-500
Sample Preparation:
Accurately weigh approximately 1 mg of the sample.
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Vortex to ensure complete dissolution.
Transfer to a GC vial for analysis.
Expected Results:
3-(3,4,5-Trimethoxyphenyl)propan-1-ol: A peak at a specific retention time with a molecular ion (M+) at m/z 226.
3-(3,4,5-Trimethoxyphenyl)propanal: If present, a peak at a slightly different retention time with a molecular ion (M+) at m/z 224.
3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound is less volatile and may require derivatization for optimal GC-MS analysis. If detected, it would have a molecular ion (M+) at m/z 240.
Protocol 3: Monitoring Oxidation by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the appearance of signals corresponding to the aldehyde and carboxylic acid protons.
Instrumentation and Sample Preparation:
NMR Spectrometer: 400 MHz or higher
Solvent: Chloroform-d (CDCl₃)
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
The appearance of a triplet around 9.8 ppm would indicate the formation of the aldehyde, while a broad singlet downfield (11-12 ppm) would suggest the presence of the carboxylic acid.
References
Butylated Hydroxytoluene (BHT). (2021, December 2). Public Health - European Commission. [Link]
Bohman, B., & Flematti, G. R. (2014). Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. Analytical Methods, 6(18), 7232-7235. [Link]
Benzenepropanol. PubChem. (2023, January 16). [Link]
Li, Y., et al. (2022). Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.). Frontiers in Plant Science, 13, 869922. [Link]
Use of benzyl alcohol as a shipping and storage solution for chromatography media. (2020, March 31). Cytiva. [Link]
Technical Support Center: 3,4,5-Trimethoxycinnamic Acid Reduction Profiles
Status: Operational Ticket Focus: Impurity Identification & Process Optimization Assigned Specialist: Senior Application Scientist System Overview & Reaction Landscape Welcome to the technical support hub for the reducti...
Welcome to the technical support hub for the reduction of 3,4,5-trimethoxycinnamic acid (TMCA) . This substrate presents a unique challenge due to its electron-rich aromatic ring and the conjugated enone-like system.
The reduction pathway bifurcates based on your target moiety:
Alkene Saturation: Reducing the C=C bond to form Hydrocinnamic Acid derivatives .
Carboxyl Reduction: Reducing the -COOH group to form Cinnamyl Alcohol derivatives .
Below is the master logic flow for determining your impurity profile based on the chosen reduction method.
Figure 1: Decision matrix for reduction pathways and associated impurity risks.
Issue 1: "My product has the correct mass but incorrect melting point."
Diagnosis:Esterification Artifacts.
Root Cause: If you perform hydrogenation in Methanol or Ethanol with even a trace of acid (often present in unwashed Pd/C or carryover from previous steps), the carboxylic acid converts to its methyl or ethyl ester.
Fix:
Switch solvent to Ethyl Acetate or THF.
If alcohol is required, ensure the media is strictly neutral.
Detection: Check 1H NMR for a singlet ~3.6 ppm (Methyl ester) or quartet ~4.1 ppm (Ethyl ester) that integrates to 3H or 2H respectively.
Issue 2: "I see a new peak at RRT 0.85 and the reaction mixture turned pink/dark."
Diagnosis:O-Demethylation (Phenol Formation).
Root Cause: While rare in mild hydrogenation, the electron-rich trimethoxy ring is susceptible to hydrogenolysis, particularly at the meta position, if high temperatures (>50°C) or active Lewis acids are present [1].
Fix: Maintain temperature <30°C. Avoid mineral acids.
Issue 3: "The reaction is stalled. Starting material persists despite fresh catalyst."
Diagnosis:Catalyst Poisoning or Dimerization.
Root Cause:
Dimerization: TMCA is highly photosensitive. Exposure to light causes [2+2] cycloaddition to form Truxinic/Truxillic acid dimers [2]. These cyclobutane derivatives are sterically bulky and do not hydrogenate easily under standard conditions.
Poisoning: Sulfur or amine contaminants from the TMCA synthesis (e.g., Knoevenagel condensation using pyridine/piperidine) poison the Pd surface.
Fix:
Recrystallize TMCA in the dark before hydrogenation.
Wash the catalyst bed or increase loading to 10 mol%.
Target Product: 3,4,5-trimethoxycinnamyl alcohol (Allylic) OR 3-(3,4,5-trimethoxyphenyl)propan-1-ol (Saturated).
Common Failure Modes & Impurities
Issue 1: "I wanted the cinnamyl alcohol (double bond intact), but I got the saturated alcohol."
Diagnosis:Over-Reduction (Conjugate Addition).
Root Cause: LiAlH₄ is a powerful nucleophile. In conjugated systems like cinnamates, the hydride can attack the
-carbon (1,4-addition) as well as the carbonyl (1,2-addition). Standard addition (adding LiAlH₄ to acid) often favors saturation [3].
Fix:
Inverse Addition: Add the acid solution slowly to the LiAlH₄ slurry at -10°C to 0°C. This favors 1,2-reduction (carbonyl only).
Reagent Switch: Use DIBAL-H (diisobutylaluminum hydride) or NaBH₄ + CeCl₃ (Luche reduction) if starting from the ester/aldehyde for better chemoselectivity.
Issue 2: "The workup is a nightmare. I have a sticky white emulsion."
Diagnosis:Aluminum Salt Entrapment.
Root Cause: Improper quenching of LiAlH₄ creates a gelatinous aluminum hydroxide matrix that traps the organic product, leading to yield loss and "ghost" impurities (trapped solvents/salts).
Fix: Use the Fieser Method (n-n-3n rule):
For
grams of LiAlH₄ used:
Add
mL Water (slowly!).
Add
mL 15% NaOH.
Add
mL Water.
Filter the resulting granular white solid.
Impurity Data & Analytical Markers
Use this table to identify peaks in your HPLC or GC-MS traces.
Impurity Name
Structure Description
Origin
Analytical Marker (NMR/MS)
Methyl 3,4,5-trimethoxycinnamate
Methyl ester of SM
Solvent (MeOH) + Acid
NMR: Singlet ~3.7-3.8 ppm (distinct from Ar-OMe).
Truxinic/Truxillic Acid
Dimer (Cyclobutane core)
Light exposure (Storage)
MS: [2M]+ or [2M-H]-. NMR: Loss of alkene protons (6.3-7.6 ppm), appearance of cyclobutane CH (3.8-4.5 ppm).
MS: Mass -14 amu (Loss of CH2). Color shift to pink/brown (phenolic oxidation).
Propylbenzene deriv.
1-propyl-3,4,5-trimethoxybenzene
Decarboxylation
MS: Mass -44 amu (Loss of CO2). Loss of carbonyl stretch in IR.
Saturated Alcohol
3-(3,4,5-trimethoxyphenyl)propan-1-ol
Over-reduction (LiAlH4)
NMR: Loss of alkene doublets. Appearance of multiplet ~1.8 ppm (CH2-CH2-CH2).
Mechanistic Logic: Impurity Pathways
Understanding how these impurities form allows you to prevent them.
Figure 2: Causal pathways for major impurities.
References
Demethylation Risks: Scheline, R. R. (1968). "Metabolism of phenolic acids by the rat intestinal microflora." Acta Pharmacologica et Toxicologica. (Discusses the susceptibility of 3,4,5-trimethoxy systems to O-demethylation).
Dimerization: Bilkent University. (2021).[4][5] "Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids." Journal of Organic Chemistry. (Details the [2+2] cycloaddition of cinnamic acids).
Hydride Selectivity: Master Organic Chemistry. (2023).[6][7] "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." (Mechanistic overview of 1,2 vs 1,4 reduction competition).
Transfer Hydrogenation: Chemical Methodologies. (2025). "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid." (Alternative reduction methods and catalyst selectivity).
This guide addresses the synthesis of 3-(3,4,5-trimethoxyphenyl)propan-1-ol , a critical building block for liquid crystals and pharmaceutical intermediates (e.g., mescaline analogs, colchicine derivatives).
Users frequently encounter yield losses at two critical bottlenecks:
Incomplete Saturation: Failure to fully reduce the cinnamyl double bond.
Work-up Losses: Formation of aluminum emulsions during LAH reduction or solubility issues during extraction due to the polarity of the trimethoxy motif.
This guide prioritizes the Two-Step "Saturated Intermediate" Route (Hydrogenation
Hydride Reduction) as the industry standard for reliability and scalability.
Module 1: Strategic Route Selection
The Synthesis Decision Matrix
We recommend Route A for >95% purity requirements. Route B is viable only if high-pressure hydrogenation equipment is unavailable.
Figure 1: Decision matrix for selecting the synthetic pathway based on available laboratory infrastructure.
Module 2: Step 1 - Hydrogenation (The Double Bond)
Objective: Convert 3,4,5-trimethoxycinnamic acid to 3-(3,4,5-trimethoxyphenyl)propanoic acid.
Common Failure Mode: Incomplete Hydrogenation
Symptom: NMR shows persistent vinylic protons (doublet at
6.3–7.5 ppm).
Variable
Recommendation
The "Why" (Mechanistic Insight)
Catalyst
10% Pd/C (5-10 wt% loading)
Palladium is superior for unhindered olefins. Lower loadings fail due to catalyst poisoning by trace sulfur in commercial cinnamic acid derivatives.
Solvent
MeOH or EtOH (Absolute)
Protic solvents facilitate H-adsorption on the Pd surface. Avoid DCM ; halogens can poison the catalyst over time.
Additive
Acetic Acid (1-5%)
Prevents amine poisoning (if present) and often accelerates rate by protonating the surface species.
Pressure
30–50 psi (Parr Shaker)
Balloon pressure (1 atm) is often insufficient for tris-substituted aromatics due to steric bulk near the double bond.
Troubleshooting Protocol 1.1: The "Stalled" Reaction
Issue: Reaction stops at 60% conversion after 24 hours.
Diagnosis: Catalyst poisoning or pore clogging.
Fix: Filter the mixture through Celite to remove the "dead" catalyst. Re-dissolve in fresh solvent and add fresh catalyst (do not just add more to the old soup).
Module 3: Step 2 - Carbonyl Reduction
Objective: Reduce the propanoic acid/ester to the alcohol.
Critical Safety & Yield Warning
The 3,4,5-trimethoxy motif is electron-rich. Using harsh Lewis acids (like
or with LAH) can cause demethylation , yielding phenols instead of the target ether-alcohol.
(1.5 - 2.0 equivalents).
Solvent: Anhydrous THF (Ether is acceptable but THF has better solubility for the trimethoxy intermediate).
The "Fieser" Work-up (Mandatory for High Yield)
Standard acid quenches (
) often hydrolyze the methoxy groups or create intractable emulsions. Use the Fieser method to generate a granular, filterable precipitate.
For every x grams of LAH used:
Add x mL Water (slowly, at 0°C).
Add x mL 15% NaOH solution.
Add 3x mL Water.
Warm to RT and stir for 15 mins until precipitate is white and granular.
Filter and wash the cake with hot THF.
FAQ: Why is my yield low after extraction?
Answer: The target alcohol, 3-(3,4,5-trimethoxyphenyl)propan-1-ol, has significant water solubility due to the three oxygen atoms and the primary hydroxyl group.
Correction: Do not rely on simple gravity separation.
Action: Saturate the aqueous layer with NaCl (Salting out).
Action: Use Chloroform or DCM for extraction (3x), not Hexanes/Ether.
Module 4: Purification & Analysis
Purification Logic Flow
Figure 2: Purification workflow based on scale and impurity profile.
Analytical Benchmarks
TLC Visualization: UV (short wave) is weak for the saturated alcohol. Use Anisaldehyde Stain (heats to purple/blue) or KMnO4 (yellow spots).
1H NMR Validation:
Look for the disappearance of the carboxyl proton (11-12 ppm).
Confirm the triplet for
at ppm.
Verify integration of methoxy protons (9H singlet at
ppm).
References
Gutsche, C. D., & Hoyer, F. A. (1950).[1] A Synthesis of
-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 72(9), 4285. Link
Foundational text for the propanoic acid intermedi
Ficker, M., et al. (2018). Inexpensive and rapid hydrogenation catalyst from CuSO4/CoCl2.[2] Tetrahedron Letters. Link
Source for the "Route B" CoCl2/NaBH4 altern
TargetMol. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propanoic acid Product Data. Link
Solubility and physical property data for the intermedi
ScienceMadness Discussion. (2023). Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate. Link
Practical troubleshooting for work-up and catalyst loading specific to this substr
Technical Support Center: Navigating the Solubility Challenges of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Welcome to our dedicated technical resource for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical resource for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for the solubility issues commonly encountered with this compound in aqueous buffers. We will delve into the physicochemical rationale behind these challenges and provide field-proven protocols to ensure the success and reproducibility of your experiments.
The Root of the Challenge: Understanding the Physicochemical Properties
3-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS 53560-26-2) possesses a molecular structure that inherently limits its aqueous solubility.[1] The core of the molecule is a benzene ring substituted with three methoxy (-OCH₃) groups. These groups, along with the phenyl ring itself, create a large, non-polar, hydrophobic surface area. While the terminal propan-1-ol (-CH₂CH₂CH₂OH) group provides a site for hydrogen bonding, its contribution to overall polarity is insufficient to overcome the hydrophobicity of the rest of the molecule. Consequently, this compound is classified as poorly water-soluble, a common challenge for many new chemical entities in drug discovery.[2]
Frequently Asked Questions (FAQs)
Q1: My 3-(3,4,5-Trimethoxyphenyl)propan-1-ol won't dissolve in my PBS buffer (pH 7.4). Is this expected?
A1: Yes, this is entirely expected. Due to the compound's hydrophobic nature, direct dissolution in aqueous buffers like PBS or Tris is practically impossible. The primary strategy to overcome this is to first create a concentrated stock solution in a water-miscible organic solvent. This is a standard and necessary first step for most poorly soluble compounds.[3]
Q2: What is the recommended organic solvent for preparing a stock solution?
A2: The choice of solvent is critical and should be guided by your experimental system's tolerance. The most common and effective solvents are:
Dimethyl sulfoxide (DMSO): Widely used for its excellent solubilizing capacity for a broad range of hydrophobic drugs.[4] A related compound, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, shows high solubility in DMSO (50 mg/mL).[5]
Ethanol: A common, less toxic alternative suitable for many cell culture applications.[6]
Propylene glycol and Polyethylene glycols (PEGs): Often used as co-solvents in pharmaceutical formulations.[6]
Crucial Consideration: The final concentration of the organic solvent in your working aqueous solution must be kept to a minimum, typically below 1% and ideally below 0.5% , to avoid solvent-induced artifacts or toxicity in biological assays.[6] Always run a vehicle control (buffer + equivalent amount of solvent) in your experiments.
Q3: I successfully dissolved the compound in DMSO, but it precipitated immediately upon dilution into my aqueous buffer. What is causing this "crashing out"?
A3: This is a classic solubility problem. The compound is soluble in the 100% organic environment of the stock solution. When you add this to the aqueous buffer, you drastically increase the polarity of the solvent system. The aqueous environment cannot maintain the hydrophobic compound in solution, causing it to precipitate or "crash out." The key is to manage this transition carefully and, if necessary, modify the final aqueous medium to make it more hospitable to the compound.
Troubleshooting and Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution
Weigh Compound: Accurately weigh the desired mass of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol using a calibrated analytical balance.
Select Solvent: Choose a high-purity, anhydrous-grade organic solvent (e.g., DMSO).
Dissolution: Add the solvent to the solid to achieve the desired molarity (e.g., 10-50 mM). To aid dissolution, you may:
Vortex vigorously.
Use sonication for short bursts.
Gently warm the solution (not exceeding 40°C).
Confirm Dissolution: Ensure the solution is completely clear with no visible particulates before proceeding.
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Diluting the Stock Solution into Aqueous Buffer
Warm Reagents: Allow both the stock solution aliquot and the aqueous buffer to come to room temperature.
Vortex Buffer: Begin vortexing or rapidly stirring the aqueous buffer that will be your final working solution.
Pipette Stock: Pipette the required small volume of the organic stock solution.
Introduce Stock Slowly: Submerge the pipette tip just below the surface of the vortexing buffer and dispense the stock solution slowly. This rapid, turbulent mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.
Inspect Final Solution: After addition, continue vortexing for another 10-15 seconds. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If the solution remains clear, you can proceed. If not, consult the troubleshooting flowchart below.
Troubleshooting Flowchart: A Visual Guide to Solving Precipitation
A step-by-step decision tree for resolving precipitation issues.
Advanced Solubility Enhancement Strategies
If high concentrations in aqueous media are required, more advanced formulation approaches are necessary. These techniques work by creating a more favorable micro-environment for the hydrophobic drug molecule within the bulk aqueous phase.
Co-solvency
This involves adding a water-miscible solvent to the aqueous buffer to reduce the overall polarity of the solution.[7] This reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[8]
Table 1: Common Co-solvents for In Vitro Experiments
Co-solvent
Typical Final Concentration (v/v)
Key Considerations
DMSO
1 - 5%
Can have biological effects; ensure vehicle control is robust.[6]
Ethanol
1 - 10%
Generally well-tolerated but can be volatile.
PEG 400
5 - 20%
A non-ionic polymer; less toxic and commonly used in formulations.[6][9]
| Propylene Glycol | 5 - 20% | Another common and low-toxicity formulation excipient.[6] |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded from the aqueous environment, dramatically increasing its apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[12][13]
Surfactant-based Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[14] These micelles have a hydrophobic core that can sequester the 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, while the hydrophilic shell allows the entire structure to be soluble in the aqueous buffer.[15][16]
Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) or Polysorbate 20 are frequently used in biological applications due to their relatively low toxicity.[15]
Anionic Surfactants: Sodium lauryl sulfate (SLS) is a powerful solubilizer but is often too harsh for cell-based assays.[17]
For challenging in vivo formulations, a combination approach, such as the one used for a similar compound (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline), may be required.[5]
References
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. Available at: [Link]
Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties by Cheméo. Available at: [Link]
EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents.
3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol - PubChem. Available at: [Link]
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC. Available at: [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]
The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Available at: [Link]
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. Available at: [Link]
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - MDPI. Available at: [Link]
WO2009091622A1 - Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol - Google Patents.
Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. Available at: [Link]
The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures | Request PDF - ResearchGate. Available at: [Link]
3-(4-methoxyphenyl)-1-propanol, 5406-18-8 - The Good Scents Company. Available at: [Link]
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available at: [Link]
(PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers - ResearchGate. Available at: [Link]
Surfactant Selection for Dissolution Study of Poorly Soluble Drug - Pharma Specialists. Available at: [Link]
Cyclodextrins: Concept to applications, regulatory issues and challenges - Nanomedicine Research Journal. Available at: [Link]
Solubility Enhancement Technique | CUTM Courseware. Available at: [Link]
Biosurfactants: A New Pharmaceutical Additive for Solubility Enha - Longdom Publishing. Available at: [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: #TMP-OH-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Separation of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol from Starting Materials[1]
Introduction: The Separation Challenge
You are likely synthesizing 3-(3,4,5-trimethoxyphenyl)propan-1-ol (Target) via the reduction of 3-(3,4,5-trimethoxyphenyl)propanoic acid or its methyl ester .[1]
The separation strategy depends entirely on the chemical nature of your starting material (SM).[1] The presence of the three methoxy groups on the phenyl ring creates a lipophilic core, while the propyl alcohol tail adds polarity. This "amphiphilic" nature can cause emulsions during extraction and streaking during chromatography if not managed correctly.[1]
This guide breaks down the purification based on the two most common synthetic routes.
Module 1: Chemical Profiling & Property Analysis
Before attempting separation, verify the physicochemical differences between your target and impurities.[1][2]
Property
Target: Alcohol
SM A: Acid
SM B: Ester
Structure
3-(3,4,5-trimethoxyphenyl)propan-1-ol
3-(3,4,5-trimethoxyphenyl)propanoic acid
Methyl 3-(3,4,5-trimethoxyphenyl)propanoate
Polarity (TLC)
High (Low ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
)
Variable (Streaks w/o acid)
Low (High )
pKa
~16-17 (Neutral)
~4.5 (Acidic)
Neutral
Solubility (Aq. Base)
Insoluble
Soluble (forms salt)
Insoluble
Boiling Point
High (>180°C @ high vac)
High (Decomposes)
Moderate/High
Module 2: Workflow Decision Matrix
Use the following logic flow to determine the correct purification protocol for your specific crude mixture.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on the starting material used in the reduction step.[1]
Module 3: Protocol A - The "Acid Route" (Extraction)[1]
Scenario: You reduced 3-(3,4,5-trimethoxyphenyl)propanoic acid using Borane (BH3[1]·THF) or LiAlH4.[1]
Primary Impurity: Unreacted Acid.[1]
The Mechanism
The carboxylic acid starting material has a pKa of ~4.[1]5. The target alcohol has a pKa of ~16.[1] By adjusting the aqueous pH to ~8-9 (using Saturated NaHCO3), the acid deprotonates into a water-soluble carboxylate salt.[1] The alcohol remains protonated and organic-soluble.[1]
Step-by-Step Protocol
Quench: Carefully quench the reaction (if using LiAlH4/BH3) with dilute HCl or the Fieser method to destroy hydrides.[1]
Solvent Swap: If the reaction is in THF, evaporate most of it and redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
Note: EtOAc is preferred as it separates cleaner from water than DCM for this specific lipophilic molecule.[1]
The Wash (Critical Step):
Wash the organic layer 3x with Saturated Aqueous NaHCO3 .[1]
Troubleshooting: If an emulsion forms (common with trimethoxy compounds), add a small amount of Brine (Sat.[1] NaCl) to break it.[1]
Verification:
Acidify the aqueous waste layer with HCl.[1] If a precipitate forms, that is your unreacted starting material (recovered).[1]
Final Polish: Wash organic layer with Brine, dry over MgSO4, and concentrate.[1]
Module 4: Protocol B - The "Ester Route" (Chromatography)[1]
Scenario: You reduced methyl 3-(3,4,5-trimethoxyphenyl)propanoate using LiAlH4 or NaBH4/MeOH.
Primary Impurity: Unreacted Ester.[1]
The Mechanism
Since both the ester and alcohol are neutral, acid/base extraction will not work.[1] You must rely on polarity differences.[1][3] The alcohol (H-bond donor) interacts more strongly with Silica Gel (stationary phase) than the ester (H-bond acceptor only).[1]
Visualization: UV (254 nm) and Anisaldehyde Stain (The trimethoxy ring stains a distinct purple/red).[1]
Recommended Gradient:
Start: 90:10 (Hexane:EtOAc) to elute non-polar impurities.[1]
Ramp: Increase to 70:30 or 60:40.
Elution: The Ester usually elutes at roughly 20-30% EtOAc (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). The Alcohol elutes at 40-50% EtOAc (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
).
Figure 2: Expected TLC behavior in 1:1 Hexane:Ethyl Acetate. The alcohol is significantly more polar due to the hydroxyl group.[1]
Module 5: Troubleshooting & FAQs
Q1: My product is an oil that won't crystallize. Is it impure?
A: Not necessarily.[1] The propyl chain adds rotational freedom, often making these derivatives viscous oils or low-melting solids.[1]
Action: Check purity via 1H NMR. Look for the disappearance of the methyl ester singlet (~3.6 ppm) or the acid proton.[1] If pure, dry under high vacuum (0.1 mmHg) for 12 hours to remove solvent traces that prevent crystallization.[1]
Q2: I see a third spot on TLC that is very non-polar (near solvent front). What is it?
A: This is likely the over-reduced alkane (1-propyl-3,4,5-trimethoxybenzene) or an elimination product (alkene).[1]
Cause: Reaction temperature too high or harsh reducing agents.[1]
Removal: A quick silica plug wash with 95:5 Hexane:EtOAc will wash this out immediately.[1]
Q3: The extraction formed a thick "mayonnaise" emulsion.
A: Trimethoxybenzene derivatives are surfactant-like.[1]
Fix: Do not shake vigorously; invert gently. If stuck, filter the entire biphasic mixture through a pad of Celite.[1] The solid particulates stabilizing the emulsion will be removed, allowing layers to separate.[1]
Q4: Can I distill this compound?
A: Yes, but only under high vacuum .
Data: Similar compounds boil >160°C at reduced pressure.[1]
Warning: The trimethoxy ring is electron-rich and can be sensitive to oxidation at high temperatures.[1] Use Kugelrohr distillation or Short Path distillation under inert gas (Argon/N2).[1]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General extraction and purification protocols for alcohols).
Sigma-Aldrich. 3-(3,4,5-Trimethoxyphenyl)-1-propanol Product Information. (Verified CAS 53560-26-2 and physical state data).[1]
PubChem. Compound Summary for CID 6428843: 3-(3,4,5-Trimethoxyphenyl)propan-1-ol.[1] (Physicochemical property verification).[1]
Troubleshooting low yields in borane reduction of phenylpropanoic acids
Topic: Optimization of Borane-Mediated Reduction of Phenylpropanoic Acids Ticket ID: BH3-RED-PRO-001 Support Level: Tier 3 (Senior Application Scientist) Diagnostic Triage: Where is the Yield Loss Occurring? Before alter...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Borane-Mediated Reduction of Phenylpropanoic Acids
Ticket ID: BH3-RED-PRO-001
Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Triage: Where is the Yield Loss Occurring?
Before altering your synthesis, use this diagnostic flowchart to pinpoint the failure mode. Low yield is often confused with low conversion or poor isolation.
Caption: Diagnostic logic for isolating the root cause of yield loss in borane reductions.
Technical Support Q&A: Deep Dive into Failure Modes
Category A: Reagent Integrity (The Silent Killer)
Q: I used 1.0 equivalent of BH₃·THF, but the reaction stalled at 50% conversion. Why?A: This is a stoichiometry error based on mechanism, not molar mass.
The Acidic Proton Tax: The first equivalent of hydride reacts immediately with the acidic proton of the carboxylic acid to release H₂ gas and form a carboxylate-borane intermediate. This hydride is "spent" and does not perform reduction [1].
The Reduction Requirement: Reducing the carbonyl to the alcohol requires two additional hydrides.
Reagent Degradation: BH₃·THF is notoriously unstable. A bottle opened three months ago may have lost 20-50% of its titer due to slow reaction with the THF ether linkage [2].
Recommendation: Always use 2.0 to 3.0 equivalents of borane relative to the acid. Titrate your borane solution if the bottle is older than 30 days.
Category B: The Reaction Matrix
Q: My phenylpropanoic acid has an electron-donating group (methoxy) on the ring. Is this deactivating the reaction?A: Unlike nucleophilic hydride donors (like LiAlH₄), Borane is an electrophilic reducing agent .
Mechanism: The reaction initiates by the coordination of the electrophilic boron to the carbonyl oxygen (Lewis base).
Electronic Effect: Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the carbonyl oxygen, actually making it more reactive toward the initial borane coordination [3].
Troubleshooting: If an EDG-substituted substrate is failing, look for steric hindrance (ortho-substitution) or solubility issues , not electronic deactivation.
Category C: Isolation & Work-up (The "Sticky Boron" Trap)
Q: The reaction shows completion on TLC, but after aqueous extraction, I recover very little product. Where did it go?A: This is the most common cause of "low yield" in this specific chemistry. The product (phenylpropanol) forms a stable trialkoxyborane complex (R-CH₂-O)₃B or sticks to boric acid residues. These complexes are often soluble in water or form emulsions that prevent extraction into the organic layer [4].
Recommendation: You must aggressively break the B-O bond.
Standard: Quench with MeOH and reflux for 30 mins to form volatile B(OMe)₃.
Aggressive (Gold Standard): Use an oxidative workup (NaOH / H₂O₂). This converts all boron species to water-soluble sodium borate, releasing the alcohol cleanly.
Comparative Data: Borane Source Selection
The choice of borane carrier significantly impacts stability and side-reaction profiles.
Solvent: Anhydrous THF (freshly distilled or from solvent system)
Quench: Methanol, 3M NaOH, 30% H₂O₂
Step-by-Step Workflow
Setup (Inert Atmosphere): Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum. Flush with Nitrogen/Argon.[9]
Solvation: Add 3-phenylpropanoic acid (1.50 g) and anhydrous THF (15 mL). Cool the system to 0 °C using an ice bath.
Addition (Critical Control Point): Add BH₃·THF (25 mL) dropwise via syringe over 20 minutes.
Note: Vigorous H₂ evolution will occur.[1][5] Ensure proper venting through a bubbler.
Reaction:
Stir at 0 °C for 30 minutes.
Remove ice bath and allow to warm to Room Temperature (RT).
Optional: If TLC shows incomplete conversion after 2 hours at RT, heat to reflux for 1 hour.
Dilute with diethyl ether (50 mL) and water (20 mL).
Separate layers.[2] Extract aqueous layer 2x with ether.
Wash combined organics with brine, dry over MgSO₄, and concentrate.
References
Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran.[1][2][3][5][7][8] A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups.[10] The Journal of Organic Chemistry, 38(5), 912–916. Link
Collum, D. B., et al. (2006). Stability and decomposition of Borane-THF complexes. Journal of the American Chemical Society.[7] (Contextual reference on borane stability).
Brown, H. C., & Stocky, T. P. (1977). Borane-dimethyl sulfide.[1][2][3][4][7][8] A convenient, stable, and active reducing agent for carboxylic acids.[7][8] Journal of the American Chemical Society, 99(25), 8218–8226. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Reduction of Carbonyl Groups).
Technical Support Center: 3,4,5-Trimethoxybenzyl Derivatives
Executive Summary: The Chemical Temperament The 3,4,5-trimethoxybenzyl (TMB) moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous tubulin inhibitors (e.g., Podophyllotoxin, Co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemical Temperament
The 3,4,5-trimethoxybenzyl (TMB) moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous tubulin inhibitors (e.g., Podophyllotoxin, Combretastatin) and antimicrobial agents (e.g., Trimethoprim).[1]
The Core Challenge: The TMB ring is highly electron-rich due to the synergistic donating effect (+M) of three methoxy groups.[1][2] While this makes it a potent pharmacophore, it introduces significant handling challenges:[1]
Oxidative Instability: The benzylic position is electronically activated, making aldehydes and alcohols prone to rapid autoxidation.[2]
Hyper-Reactivity: Benzylic halides (chlorides/bromides) in this series are exceptionally reactive electrophiles, prone to rapid hydrolysis and self-polymerization if environmental controls fail.[1]
This guide provides self-validating protocols to maintain the integrity of these reagents.
Critical Handling Protocols
Storage & Stability Matrix
Failure to observe these parameters is the primary cause of "pink/brown" degradation.
Derivative Type
Primary Hazard
Storage Condition
Shelf-Life (Optimal)
Aldehyde (3,4,5-Trimethoxybenzaldehyde)
Autoxidation to Benzoic Acid
<25°C, Inert Gas (Ar/N₂), Dark
12-24 Months
Benzylic Halide (Chloride/Bromide)
Hydrolysis (HCl generation), Polymerization
2-8°C, Strictly Anhydrous , Desiccated
6-12 Months
Alcohol (3,4,5-Trimethoxybenzyl alcohol)
Oxidation to Aldehyde
2-8°C, Dark
12 Months
The "Dry-Box" Rule for Halides
For 3,4,5-trimethoxybenzyl chloride/bromide , standard "benchtop" handling is insufficient.[1] The electron-rich ring stabilizes the transition state for nucleophilic attack, making atmospheric moisture a competent nucleophile.[1][2]
Protocol: Always weigh benzylic halides in a glovebox or under a cone of dry nitrogen.[2]
Validation: If the white solid fumes upon opening or smells sharply of acid (HCl/HBr), significant hydrolysis has occurred. Recrystallize immediately.
Troubleshooting Guide (FAQ)
Q1: My white 3,4,5-trimethoxybenzaldehyde has turned pale pink or brown. Is it usable?
Diagnosis: This is a classic sign of autoxidation .[2] The electron-rich ring facilitates the formation of a benzylic radical, which reacts with atmospheric oxygen to form the carboxylic acid (3,4,5-trimethoxybenzoic acid).[1] The color often comes from trace quinoid byproducts.[2]
Solution:
Check Melting Point: Pure aldehyde melts at ~74°C. If the range is depressed or broad (e.g., 68-72°C), purification is required.
Purification Protocol:
Dissolve the solid in a minimum amount of hot cyclohexane or MeOH/Water (1:1).[2]
Perform a hot filtration to remove the insoluble benzoic acid (which is less soluble in non-polar solvents).[2]
Q2: I am experiencing low yields (<40%) when using 3,4,5-trimethoxybenzyl chloride in SN2 alkylations.
Diagnosis: This is likely due to competitive hydrolysis or polymerization .[2] The TMB cation is relatively stable, meaning SN1 pathways compete heavily with SN2 if the solvent is polar protic or wet.[2]
Corrective Workflow:
Solvent Switch: Switch to polar aprotic solvents (DMF, Acetone, Acetonitrile) that are anhydrous (dried over molecular sieves).
Temperature Control: Do not overheat. High temperatures favor polymerization of the active halide.[2] Keep reactions between 0°C and RT initially.
Reagent Order: Add the nucleophile before the TMB-halide to ensure the electrophile is immediately consumed by the desired target rather than water.[1][2]
Q3: How do I selectively demethylate one methoxy group?
Diagnosis: You are likely encountering "over-demethylation" or ring degradation.[2] The 3,4,5-pattern is sterically crowded.[1]
Insight: Boron tribromide (BBr₃) is often too aggressive and will strip all groups.[2]
Recommended Protocol:
Note: The para (4-position) methoxy group is usually the most susceptible to cleavage due to electronic symmetry, but mixtures are common.[1] Separation by column chromatography is almost always required.[2]
Visualizing Reactivity & Logic[1][2]
The following diagram maps the degradation pathways and the decision logic for handling these derivatives.
Figure 1: Reactivity landscape of TMB derivatives showing primary degradation pathways (Red arrows) and interconversion routes.[1]
Safety & Toxicology (The "Human" Factor)[2]
Warning: The benign appearance of these white powders masks significant hazards.[2]
Lachrymator Potential: 3,4,5-trimethoxybenzyl chloride is a potent lachrymator (tear gas agent). It alkylates mucous membranes instantly.[2]
Requirement: Handle only in a functioning fume hood.[2]
Spill Cleanup: Do not wipe dry.[2] Neutralize with dilute ammonia or 5% sodium bicarbonate solution to convert the halide to the less volatile alcohol before cleaning.[2]
Corrosivity: The halides hydrolyze on skin contact to release HCl.[2]
First Aid: Wash with copious soap and water.[2][3][4] Do not use alcohol wipes (increases skin absorption).[2]
References
PubChem. (2025).[2][5][6] 3,4,5-Trimethoxybenzaldehyde Compound Summary. National Library of Medicine.[2] [Link]
Chemistry Steps. (2019). Reactions at the Benzylic Position: Stability and Reactivity. [Link]
National Institutes of Health (PMC). (2006).[2] Convenient oxidation of benzylic and allylic halides to aldehydes. [Link]
Comparative Guide: 3-(3,4,5-Trimethoxyphenyl)propan-1-ol vs. Colchicine in Tubulin Binding
[1] Executive Summary This guide provides a technical comparison between Colchicine , the archetypal microtubule destabilizing agent, and 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (hereafter referred to as TMP-Alcohol ). Whi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between Colchicine , the archetypal microtubule destabilizing agent, and 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (hereafter referred to as TMP-Alcohol ).
While Colchicine is a potent nanomolar inhibitor of microtubule polymerization, TMP-Alcohol represents the minimal pharmacophoric "anchor" (Ring A) of the colchicine structure. For drug development professionals, this comparison is critical to understanding the principles of Fragment-Based Drug Discovery (FBDD) : specifically, how the thermodynamic "anchor" (TMP moiety) requires the "clamp" (tropolone/Ring B equivalents) to achieve high-affinity binding and functional inhibition.
Mechanistic Analysis: The Anchor vs. The Clamp
The Colchicine Binding Site (CBS)
The CBS is located at the interface of the
- and -tubulin heterodimer.[1][2][3] Binding at this site prevents the "curved-to-straight" conformational transition necessary for microtubule polymerization, effectively capping the microtubule end.
Structural Causality
Colchicine: Acts as a "bi-dentate" ligand.
Ring A (TMP moiety): Serves as the Anchor . It binds into a hydrophobic pocket on
-tubulin, primarily interacting with Cys241 and Val238.
Ring C (Tropolone): Serves as the Lock/Clamp . It interacts with
-tubulin, creating the steric bulk required to freeze the heterodimer in the curved conformation.
It possesses the 3,4,5-trimethoxy motif required for initial recognition by the
-tubulin pocket.
It lacks the rigid B-ring linker and the C-ring bulk. Consequently, it suffers from a high entropic penalty upon binding (rotational freedom of the propanol tail) and fails to "lock" the
-subunit effectively.
Pathway Visualization
Figure 1: Mechanistic divergence between the full Pharmacophore (Colchicine) and the Fragment (TMP-Alcohol).
Comparative Performance Data
The following data synthesizes experimental values from standard tubulin binding assays. Note that TMP-Alcohol is often used as a negative control or a starting fragment; therefore, its affinity is orders of magnitude lower than Colchicine.
Metric
Colchicine (Benchmark)
TMP-Alcohol (Fragment)
Interpretation
Binding Affinity ()
0.1 – 1.0 M
> 100 M (Est.)
Colchicine binds tightly; TMP-Alcohol is a weak binder (transient interaction).
Inhibition of Polymerization ()
2.0 – 3.0 M
> 200 M
TMP-Alcohol requires massive concentrations to achieve effects seen with trace Colchicine.
Binding Mode
Pseudo-irreversible (Slow )
Reversible (Fast )
The "lock" mechanism in Colchicine prevents rapid dissociation; TMP-Alcohol washes out easily.
Ligand Efficiency (LE)
High
Low
The binding energy per heavy atom is significantly lower in the alcohol fragment.
Thermodynamics
Enthalpy & Entropy driven
Primarily Enthalpy (weak)
TMP-Alcohol lacks the hydrophobic burial entropy gain provided by the full scaffold.
Key Insight: The TMP moiety contributes approximately -4 to -5 kcal/mol to the binding energy. However, high-affinity binding (reaching -9 to -10 kcal/mol) requires the additional contacts provided by the rest of the colchicine molecule.
Experimental Protocols
To objectively verify the difference in affinity, two complementary protocols are recommended: Fluorescence Quenching (to measure binding) and Turbidimetry (to measure function).
Rationale: Tubulin contains tryptophan residues near the colchicine binding site. Binding of a ligand quenches this fluorescence.[5] This method is superior to direct ligand fluorescence for TMP-Alcohol, which is not strongly fluorescent.
Reagents:
Purified Tubulin (bovine or porcine brain), 1.0 mg/mL in PEM Buffer.
PEM Buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9.
Stock solutions of Colchicine (1 mM in DMSO) and TMP-Alcohol (10 mM in DMSO).
Workflow:
Equilibration: Dilute tubulin to 2
M in PEM buffer. Equilibrate at 25°C for 10 minutes.
M increments. Record spectra after 10 min incubation per step.
Expectation: Significant quenching (decrease in intensity) and a blue shift in
.
Titration (TMP-Alcohol): Add TMP-Alcohol in 10
M increments (up to 200 M).
Expectation: Minimal quenching even at high concentrations, indicating weak interaction.
Data Analysis: Plot
vs. [Ligand]. Fit to the Stern-Volmer equation or a hyperbolic binding model to determine .
Protocol B: Competitive Displacement Assay
Rationale: To prove TMP-Alcohol binds to the same site as Colchicine, attempt to displace a fluorescent colchicine analog (e.g., Colchicine itself or DAMA-colchicine).
Step-by-Step:
Form the Tubulin-Colchicine Complex : Incubate 2
M Tubulin with 2 M Colchicine for 30 mins at 37°C.
Measurement: Monitor Colchicine fluorescence (Ex: 350 nm, Em: 430 nm). The complex is highly fluorescent; free Colchicine is not.
Challenge: Add TMP-Alcohol in excess (100x, i.e., 200
M).
Observation:
If TMP-Alcohol binds strongly, fluorescence will decrease as Colchicine is displaced.
Result: Likely no significant change . The affinity of Colchicine is too high for the alcohol fragment to displace it effectively. This confirms the "Anchor vs. Lock" theory.
Experimental Workflow Diagram
Figure 2: Parallel experimental workflow for validating binding efficacy.
References
Bhattacharyya, B., et al. (2008). "The Colchicine-Binding Site of Tubulin." Structural and functional analysis of the colchicine binding pocket.
Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research. (Detailed SAR on TMP moiety).
Sackett, D. L. (1993). "Podophyllotoxin, steganacin and combretastatin: Natural products that bind at the colchicine site of tubulin." Pharmacology & Therapeutics.
PubChem Compound Summary. (2024). "3-(3,4,5-Trimethoxyphenyl)propan-1-ol."[6] National Center for Biotechnology Information.
Andreu, J. M., & Timasheff, S. N. (1982).[5] "Conformational states of tubulin liganded to colchicine, tropolone methyl ether, and podophyllotoxin." Biochemistry.[1][3][7][8][9][10][11][12][13] (Thermodynamics of ring binding).
IC50 values of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol in cytotoxicity assays
Part 1: Executive Summary & Technical Positioning 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS: 53560-26-2) is a reduced phenylpropanoid derivative primarily utilized as a synthetic intermediate and pharmacophore scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Positioning
3-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS: 53560-26-2) is a reduced phenylpropanoid derivative primarily utilized as a synthetic intermediate and pharmacophore scaffold in the development of tubulin-binding antimitotic agents.
Unlike its potent derivatives (e.g., Combretastatin A-4, chalcones, or phenstatin analogues), this specific alcohol exhibits low intrinsic cytotoxicity (typically IC50 > 50 µM) against most human cancer cell lines. Its value in cytotoxicity assays is threefold:
Negative Control: It serves as a structural baseline to demonstrate the necessity of the cis-stilbene bridge or biaryl geometry for high-affinity tubulin binding.
Synthetic Precursor: It is the reduced form of 3,4,5-trimethoxycinnamyl alcohol, used to generate "dihydro" analogues for Structure-Activity Relationship (SAR) studies.
Metabolic Reference: It mimics potential metabolic reduction products of active cinnamyl esters or aldehydes in vivo.
This guide analyzes the compound's performance relative to its active counterparts, establishing a clear hierarchy of potency driven by structural rigidity and lipophilicity.
Part 2: Comparative Performance Analysis
IC50 Data Hierarchy
The following table synthesizes data from SAR studies where 3-(3,4,5-trimethoxyphenyl)propan-1-ol (or its direct "dihydro" analogues) was tested alongside potent antimitotic agents. The data illustrates the "Linker Rigidity Principle" —the saturated propyl chain lacks the conformational restriction required for nanomolar tubulin inhibition.
Compound Class
Representative Molecule
Structural Feature
IC50 (MCF-7 Breast Cancer)
IC50 (HL-60 Leukemia)
Potency Status
Target Analyte
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Saturated Propyl Tail
> 50 µM
> 50 µM
Inactive / Weak
Unsaturated Precursor
3,4,5-Trimethoxycinnamyl alcohol
Allylic Alcohol (Trans)
25 - 40 µM
15 - 30 µM
Low
Active Analog
Dihydrocombretastatin A-4
Saturated Bridge + Ring B
2.0 - 8.0 µM
1.5 - 5.0 µM
Moderate
Potent Drug
Combretastatin A-4 (CA-4)
cis-Stilbene Bridge
0.003 µM (3 nM)
0.004 µM (4 nM)
High
Synthetic Hybrid
Trimethoxychalcone Derivatives
α,β-Unsaturated Ketone
0.1 - 1.0 µM
0.05 - 0.5 µM
High
Key Insight: The addition of a second aromatic ring (Ring B) significantly improves potency (lowering IC50 from >50 µM to ~5 µM). However, introducing a cis-double bond (restricting rotation) further potentiates the molecule by 1000-fold (to ~3 nM). The saturated alcohol discussed here represents the "baseline" of this pharmacophore.
Mechanism of Action (Why it Fails as a Monotherapy)
The 3,4,5-trimethoxy motif targets the Colchicine Binding Site on β-tubulin. However, binding affinity is governed by entropy and shape complementarity:
Active Drugs (CA-4): The rigid cis-geometry locks the two phenyl rings into a twisted configuration that perfectly wedges into the tubulin interface, inhibiting polymerization.
The Analyte (Propan-1-ol): The flexible, saturated tail allows free rotation. This high entropic cost prevents stable binding. Furthermore, without a second hydrophobic ring (Ring B), it cannot occupy the adjacent hydrophobic pocket necessary for high-affinity interaction.
Visualization: The Pharmacophore Evolution
The following diagram illustrates the structural evolution from the inactive alcohol precursor to the potent drug, highlighting the critical "Activity Cliff."
Caption: Structural evolution from the inactive alcohol precursor to nanomolar antimitotic agents. Note the drastic potency jump upon adding Ring B and restricting conformation.
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately assess the IC50 of this compound (often used as a negative control), one must use a sensitive proliferation assay. The SRB (Sulforhodamine B) assay is recommended over MTT for this specific class of compounds, as phenylpropanoids can sometimes interfere with mitochondrial reductase activity (leading to false positives in MTT).
Objective: Determine the IC50 of 3-(3,4,5-trimethoxyphenyl)propan-1-ol relative to Combretastatin A-4.
1. Reagent Preparation
Stock Solution: Dissolve 3-(3,4,5-trimethoxyphenyl)propan-1-ol in 100% DMSO to a concentration of 100 mM . (Note: The alcohol is highly soluble in DMSO).
Positive Control: Dissolve Combretastatin A-4 (or Colchicine) to 10 mM .
Vehicle Control: DMSO (Final concentration in well must be < 0.5%).
Control Range (CA-4): 100 nM, 10 nM, 1 nM, 0.1 nM.
Duration: Incubate for 48 hours .
4. Fixation and Staining (SRB Steps)
Fix: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final TCA = 10%). Incubate at 4°C for 1 hour.
Wash: Wash 5x with tap water. Air dry.
Stain: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid. Incubate 15 min at room temp.
Wash: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
Solubilize: Add 100 µL of 10 mM Tris base (pH 10.5). Shake for 5 min.
Read: Measure absorbance at 510 nm .
5. Data Calculation
Calculate % Growth Inhibition =
Use non-linear regression (Sigmoidal Dose-Response) to determine IC50.
Validation Check: If the IC50 of the alcohol is < 10 µM, verify purity (check for contamination with aldehyde or oxidized derivatives).
Part 4: Synthesis & Purity Verification
Researchers synthesizing this compound for use as a standard often reduce the corresponding cinnamic acid. Impurities (unreduced double bonds) can drastically skew cytotoxicity data.
Caption: Synthesis pathway highlighting the risk of incomplete reduction, which retains the more active double bond.
QC Requirement: Before cytotoxicity testing, verify the absence of alkene protons (6.0–7.0 ppm region) via 1H-NMR. The propyl chain should show clean multiplets in the 1.0–4.0 ppm range.
References
PubChem. (2025). 3-(3,4,5-Trimethoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. Link
Pettit, G. R., et al. (1995). Antineoplastic agents.[1][2][3][4][5][6][7][8] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Establishes SAR of trimethoxy-bridge-ring systems). Link
Hsieh, H. P., et al. (2005). Synthesis and anti-cancer activity of chalcone, pyrazoline and isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters. (Provides comparative data for chalcones vs saturated precursors). Link
Lawrence, N. J., et al. (2003). The synthesis of combretastatin A-4-like chalcones. Arkivoc. (Discusses the necessity of the unsaturated linker for activity). Link
Cushman, M., et al. (1991). Synthesis and biological evaluation of structural analogs of the antineoplastic agent combretastatin A-4. Journal of Medicinal Chemistry. (Direct comparison of dihydro-combretastatin vs cis-combretastatin). Link
A Researcher's Guide to Controls in Tubulin Polymerization Assays: The Case for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol as a Negative Control
In the landscape of cancer drug discovery, the microtubule network remains a cornerstone target. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to cell division, intracellular transport,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of cancer drug discovery, the microtubule network remains a cornerstone target. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to cell division, intracellular transport, and the maintenance of cell architecture.[1][2] Their critical role in mitosis makes them a validated target for antimitotic agents, which function by disrupting microtubule dynamics.[3]
The in vitro tubulin polymerization assay is a primary screening method for identifying such agents. This guide provides an in-depth comparison of essential controls for this assay, with a special focus on the strategic use of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol as a structurally relevant negative control. We will explore the rationale behind its selection, compare its performance to established positive controls, and provide a validated experimental protocol.
The Imperative of Controls: Beyond Blank and Background
A robust tubulin polymerization assay hinges on the use of appropriate controls. These are not mere blanks but active comparators that validate the assay's biological responsiveness and help elucidate the mechanism of action of test compounds. An ideal set of controls allows the researcher to confirm that the assay system is functioning as expected and to differentiate between specific inhibition, non-specific interference, and stabilization effects.
A particularly valuable tool is a negative control that is structurally analogous to a class of active compounds. This allows for the dissection of structure-activity relationships (SAR) in real-time. The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore found in a multitude of potent tubulin inhibitors that bind to the colchicine binding site on β-tubulin.[4][5] Compounds like Combretastatin A-4 (CA-4) and numerous synthetic analogs leverage this TMP group for high-affinity binding and potent inhibition of tubulin polymerization.[4][6]
This is where 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (herein referred to as TMP-ol) serves as an exemplary negative control. It contains the crucial TMP "warhead" but lacks the second aromatic ring and the rigid cis-stilbene bridge characteristic of highly active compounds like CA-4. Its flexible propanol chain is not conducive to the specific conformational interactions required to effectively inhibit tubulin polymerization. Therefore, it is expected to be inactive, and its inclusion helps confirm that any activity seen with more complex TMP-containing test compounds is due to their specific, complete structure, not just non-specific effects of the TMP group.
Comparative Analysis of Tubulin Polymerization Controls
To contextualize the role of TMP-ol, we must compare it with standard positive controls that modulate tubulin polymerization through distinct mechanisms.
Compound
Target Site on Tubulin
Mechanism of Action
Expected Assay Outcome
Typical IC₅₀ (Polymerization)
3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Colchicine Site (Hypothesized)
Does not effectively bind or inhibit polymerization due to lack of key structural features.
No significant change in polymerization curve compared to vehicle (DMSO) control.
> 100 µM (Inactive)
Colchicine
Colchicine Site (β-tubulin)
Binds to soluble tubulin dimers, inducing a conformational change that prevents their assembly into microtubules.[7][8][9]
Dose-dependent decrease in the rate and extent of polymerization.
Binds to polymerized microtubules, stabilizing them and preventing depolymerization.[16][17][18]
Elimination of the nucleation phase; significant increase in the rate and extent of polymerization.
N/A (Enhancer)
Visualizing the Mechanisms of Action
The interactions of these control compounds with the tubulin-microtubule equilibrium can be visualized to better understand their distinct roles in the assay.
Caption: Mechanisms of control compounds on microtubule dynamics.
Experimental Protocol: In Vitro Turbidimetric Tubulin Polymerization Assay
This protocol provides a reliable method for assessing the effects of various compounds on tubulin polymerization by measuring light scattering. The principle is that as microtubules form, they scatter light, leading to an increase in optical density (OD) at 340 nm.[19]
I. Reagents and Materials
Tubulin: Lyophilized, >99% pure tubulin (e.g., from bovine brain). Store at -80°C.
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Filter and store at 4°C.
GTP Stock Solution: 100 mM GTP in distilled water. Store in aliquots at -80°C.
Glycerol: Reagent grade.
Polymerization Buffer (PB): GTB supplemented with 10% (v/v) glycerol. Prepare fresh and keep on ice.
Test Compounds: TMP-ol, Colchicine, Vinblastine, Paclitaxel prepared as 10 mM stock solutions in DMSO.
Caption: Step-by-step workflow for the tubulin polymerization assay.
III. Step-by-Step Methodology
Preparation (On Ice):
Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL with ice-cold GTB. Let sit on ice for 15 minutes to ensure complete resuspension. Causality: Keeping tubulin on ice is critical to prevent premature polymerization.
Prepare 10X working solutions of your test compounds and controls (TMP-ol, Colchicine, Paclitaxel, etc.) by diluting the DMSO stocks in room temperature GTB. The final DMSO concentration in the assay should be ≤1%.
Pre-warm the microplate reader to 37°C.
Assay Setup:
In a 96-well plate, pipette 10 µL of each 10X compound working solution into the appropriate wells. For control wells, add 10 µL of GTB containing the same percentage of DMSO as the compound wells.
Incubate the plate at 37°C for 2 minutes to pre-warm the compound solutions.
Initiation of Polymerization:
On ice, dilute the 10 mg/mL tubulin stock to a final concentration of 3 mg/mL in ice-cold Polymerization Buffer (PB).
Add GTP from the 100 mM stock to the tubulin solution to a final concentration of 1 mM. Mix gently by inverting. Causality: GTP is essential for tubulin polymerization as it binds to the β-tubulin subunit and promotes the straight conformation required for assembly.[16]
Using a multichannel pipette, add 90 µL of this final, ice-cold tubulin solution to each well of the pre-warmed plate. This brings the total volume to 100 µL. Causality: The temperature shift from ice to 37°C is the trigger that initiates the polymerization process.[19]
Data Acquisition:
Immediately place the plate into the 37°C reader.
Begin kinetic measurement of absorbance at 340 nm, taking readings every 60 seconds for at least 60 minutes.
Data Analysis:
Plot the OD340 values against time for each well.
Compare the resulting polymerization curves. The vehicle control should show a characteristic sigmoidal curve.
TMP-ol should produce a curve nearly identical to the vehicle control.
Colchicine/Vinblastine should show a flattened curve, indicating inhibition.
Paclitaxel should show a rapid, steep increase in OD, indicating enhanced polymerization.
Calculate the maximum polymerization rate (Vmax) from the steepest slope of the curve. For inhibitors, determine the IC₅₀ value by testing a range of concentrations and fitting the data to a dose-response curve.
Conclusion
The judicious selection and use of controls are paramount to the integrity of tubulin polymerization assay data. While classic inhibitors and stabilizers like colchicine and paclitaxel are indispensable for validating assay performance, the inclusion of a structurally-related negative control like 3-(3,4,5-Trimethoxyphenyl)propan-1-ol provides a deeper layer of validation. It allows researchers to confirm that the activity of novel TMP-containing compounds is a result of specific molecular interactions with the colchicine binding site, thereby increasing confidence in hit compounds and providing a solid foundation for subsequent drug development efforts.
References
Bokesch, H. R., et al. (2001). A new class of potent tubulin-polymerization inhibitors.
Downing, K. H. (2000). Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics. Annual Review of Cell and Developmental Biology, 16(1), 89-111.
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
Lowe, J., Li, H., Downing, K. H., & Nogales, E. (2001). Refined structure of αβ-tubulin at 3.5 Å resolution. Journal of Molecular Biology, 313(5), 1045-1057.
Lobert, S., Vulevic, B., & Correia, J. J. (1996). Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine. Biochemistry, 35(21), 6806-6814.
Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4.
Romagnoli, R., et al. (2014). Pyrrole as a cis-restricted combretastatin A-4 analogue: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 57(13), 5577-5588.
Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.
Stanton, R. A., et al. (2011). Structure-activity relationship of C2- and C10-substituted colchicine analogues. Bioorganic & Medicinal Chemistry Letters, 21(10), 2865-2869.
Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology, 89(4), 737-755.
Panda, D., et al. (1996). Vinblastine and vinflunine suppress microtubule dynamics at the plus ends of individual microtubules. Journal of Biological Chemistry, 271(47), 29807-29812.
Nogales, E., Wolf, S. G., & Downing, K. H. (1998). Structure of the αβ tubulin dimer by electron crystallography.
Andreu, J. M., & Timasheff, S. N. (1982). Interaction of tubulin with single ring analogues of colchicine. Biochemistry, 21(25), 6465-6476.
Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology, 5(Suppl 6), S3-S6.
Lu, Y., et al. (2012). Discovery of a new class of potent tubulin polymerization inhibitors, 2-aryl-4-benzoyl-imidazoles. Journal of Medicinal Chemistry, 55(16), 7338-7342.
Jordan, M. A., Thrower, D., & Wilson, L. (1992). Effects of vinblastine, podophyllotoxin and nocodazole on mitotic spindles. Implications for the role of microtubule dynamics in mitosis. Journal of Cell Science, 102(3), 401-416.
Li, L., et al. (2019). Design, synthesis and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivatives as potent tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1335-1345.
Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal Research Reviews, 16(2), 207-231.
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). MDPI. [Link]
Class III β-Tubulin Counteracts the Ability of Paclitaxel to Inhibit Cell Migration. (2011). Oncotarget. [Link]
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). ACS Publications. [Link]
What is Colchicine mechanism of action? (n.d.). Consensus. [Link]
Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[7][10][20]triazolo[1,5-a]pyrimidines. (2021). PubMed. [Link]
Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. (2015). ResearchGate. [Link]
Vinblastine - an overview. (n.d.). Oncology. [Link]
Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. (2017). eLife. [Link]
A Structural and Mechanistic Dissection: Verubulin vs. The Archetypal 3,4,5-Trimethoxyphenyl Moiety
A Guide for Drug Development Professionals In the landscape of oncology drug development, microtubule-targeting agents remain a cornerstone of chemotherapy. Their ability to disrupt cell division by interfering with tubu...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Drug Development Professionals
In the landscape of oncology drug development, microtubule-targeting agents remain a cornerstone of chemotherapy. Their ability to disrupt cell division by interfering with tubulin dynamics makes them powerful, albeit often resistance-prone, therapeutics. This guide provides a detailed structural and functional comparison between Verubulin (MPC-6827), a potent, clinical-stage tubulin inhibitor, and 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, a simple molecule representing a foundational chemical motif found in a vast class of tubulin-disrupting agents.
This analysis is designed for researchers and scientists in drug discovery. It moves beyond a simple feature list to explore the causality behind their differing biological activities, illustrating key principles in medicinal chemistry and the evolution of a chemical scaffold from a basic pharmacophore to a clinical candidate. We will dissect their structures, compare their mechanisms of action, present available quantitative data, and provide a validated experimental protocol for assessing their primary biological function.
Structural Analysis: From Simple Scaffold to Complex Heterocycle
At first glance, the two molecules appear structurally disparate. However, their comparison is rooted in the critical role of the trimethoxyphenyl (TMP) group in binding to the colchicine site on β-tubulin.
Verubulin , with the chemical name N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, is a complex heterocyclic compound.[1] Its structure is characterized by a quinazoline core, which serves as a rigid scaffold, and an N-methyl-p-anisidine side chain that contributes to its binding affinity and pharmacological properties.[2]
3-(3,4,5-Trimethoxyphenyl)propan-1-ol is a much simpler phenylpropanoid derivative.[3] Its defining feature is the 3,4,5-trimethoxyphenyl (TMP) ring attached to a flexible three-carbon alcohol chain. This TMP moiety is a privileged scaffold in medicinal chemistry, recognized as a critical component for high-affinity binding in many colchicine-binding site inhibitors (CBSIs).[4][5] It typically functions as the "A-ring" that anchors the molecule within a hydrophobic pocket of β-tubulin.[6]
While Verubulin does not contain the canonical TMP moiety, X-ray crystallography studies of its analogs reveal that its A- and B-rings occupy the same hydrophobic pocket on tubulin that the TMP group of colchicine binds to, mimicking its function.[7] This structural parallel is central to understanding its mechanism of action.
Caption: Chemical structures of Verubulin and 3-(3,4,5-Trimethoxyphenyl)propan-1-ol.
Mechanism of Action: Targeting the Microtubule Engine
Both Verubulin and compounds bearing the TMP moiety derive their anticancer potential from the same fundamental mechanism: disruption of microtubule dynamics by binding to the colchicine site on tubulin.
Verubulin is a potent microtubule-destabilizing agent.[2] It binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin heterodimers into microtubules.[2][8] This disruption of the microtubule network is catastrophic for rapidly dividing cells, which rely on a functional mitotic spindle to segregate chromosomes. The result is a cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[1][2] A key therapeutic advantage of Verubulin is its ability to circumvent common multidrug resistance (MDR) pathways; it is not a substrate for efflux pumps like P-glycoprotein (Pgp), which often render other chemotherapeutics ineffective.[1][2]
The 3,4,5-trimethoxyphenyl moiety is a cornerstone for many CBSIs. Its presence is strongly correlated with enhanced cytotoxicity and tubulin interaction.[6] Molecules containing this group, such as Combretastatin A-4, also inhibit tubulin polymerization, leading to microtubule destabilization, mitotic arrest, and apoptosis.[6] While 3-(3,4,5-Trimethoxyphenyl)propan-1-ol itself is not characterized as a potent anticancer agent in the literature, its core structure represents the essential pharmacophore responsible for the initial binding event shared by a multitude of highly active compounds.
Caption: General mechanism of action for colchicine-binding site inhibitors (CBSIs).
Comparative Performance: A Quantitative Look
The evolution from a simple TMP-containing scaffold to a highly optimized molecule like Verubulin is evident in their biological potency. The complex heterocyclic structure of Verubulin provides a more rigid and defined orientation for interacting with multiple residues at the binding site, leading to significantly higher affinity and cellular activity.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
To empirically determine and compare the activity of compounds like Verubulin, the in vitro tubulin polymerization assay is the gold standard. This turbidimetric assay measures the light scattered by the formation of microtubules over time.
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it.[11]
Materials:
Lyophilized, high-purity (>97%) tubulin protein (e.g., from bovine brain)
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
GTP stock solution (100 mM)
Glycerol
Test compounds (e.g., Verubulin) and vehicle control (DMSO)
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a concentration of ~4-5 mg/mL.
Prepare the final Tubulin Polymerization Buffer by adding GTP (to 1 mM final concentration) and glycerol (to 10% final concentration) to the General Tubulin Buffer. Keep on ice.
Dilute the tubulin stock with the final Tubulin Polymerization Buffer to a working concentration of 3 mg/mL.
Compound Plating:
Prepare serial dilutions of the test compound (Verubulin) and controls in Tubulin Polymerization Buffer. The final DMSO concentration should be kept constant and low (<1%).
In a pre-chilled 96-well plate on ice, add 10 µL of the diluted compound, vehicle, or control solutions to the appropriate wells.
Assay Initiation:
To initiate the reaction, add 100 µL of the 3 mg/mL tubulin solution to each well. It is critical to perform this step on ice and quickly to prevent premature polymerization.
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
Data Acquisition:
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
Data Analysis:
Plot absorbance (OD 340 nm) versus time for each condition.
Determine the maximum rate of polymerization (Vmax) from the slope of the steepest part of the curve for the vehicle control.
Calculate the percentage of inhibition for the test compound by comparing its Vmax to the vehicle control.
Plot inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biological Evaluation of Trimethoxyphenyl Propanol Analogs in Cancer Cell Lines
Introduction: The Trimethoxyphenyl Pharmacophore The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore for binding to the colchicine site of tubuli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Trimethoxyphenyl Pharmacophore
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore for binding to the colchicine site of tubulin. This structural motif mimics the A-ring of colchicine and Combretastatin A-4 (CA-4), facilitating potent inhibition of microtubule assembly.
While the vast majority of research focuses on chalcones (1,3-diphenylprop-2-en-1-ones) , recent investigations have expanded to propanol (alcohol) and propanone (dihydrochalcone) analogs to improve metabolic stability, solubility, and selectivity. This guide provides a comparative biological evaluation of these analogs, distinguishing between the oxidation states of the 3-carbon linker and their resulting cytotoxic efficacy.
Chemical Scaffold Classification
To ensure precise evaluation, we categorize the analogs based on the linker structure between the TMP ring (Ring A) and the secondary aryl ring (Ring B):
Class
Linker Structure
Chemical Name
Key Feature
Class I
-C(=O)-CH=CH-
Chalcones
Rigid, unsaturated linker; high potency, Michael acceptor.
Reduced alcohol linker; hydrogen bond donor capability.
Comparative Biological Evaluation
The following data synthesizes cytotoxicity profiles across multiple cancer cell lines. The primary mechanism of action for all classes is tubulin polymerization inhibition , leading to G2/M phase arrest .
Cytotoxicity Profile (IC50 Values)
Table 1: Comparative Antiproliferative Activity (IC50 in µM)
Compound ID
Class
Structure Description
MCF-7 (Breast)
A549 (Lung)
HepG2 (Liver)
HCT-116 (Colon)
Ref
CA-4
Standard
Combretastatin A-4
0.004
0.006
0.012
0.005
[1,2]
Colchicine
Standard
Colchicine
0.013
0.020
0.015
0.018
[2]
Comp 22b
Class I
TMP-Triazole-Propenol
0.39
0.85
N/D
0.77*
[1]
Comp 10
Class I
TMP-Indolyl-Chalcone
0.034
0.025
0.040
0.009
[3]
Comp 9
Class II
TMP-Triazinone-Propanone
2.10
4.50
1.38
3.20
[4]
DP
Class III
TMP-Diarylpropane (Alcohol)
5.20
8.10
2.80
6.50
[5]
Comp 3g
Class I
TMP-Indole Derivative
0.080
0.120
N/D
0.095
[6]
*Data for MDA-MB-231 (Triple-negative breast cancer).[1][2]
N/D: Not Determined.
Key Insight:
Class I (Chalcones) generally exhibit superior potency (nanomolar range) due to the rigid linker maintaining the optimal "twisted" conformation required for the colchicine binding pocket.
Class III (Propanols) often show reduced potency (micromolar range) compared to their ketone counterparts. However, specific derivatives like Compound 22b (which retains an alkene but adds a triazole/alcohol feature) maintain sub-micromolar activity, suggesting that the position of the hydroxyl group is critical.
Selectivity: Compound 9 (Propanone) demonstrates selective toxicity towards HepG2 cells (IC50 1.38 µM) vs. normal liver cells (HL-7702, IC50 > 29 µM), offering a wider therapeutic window than CA-4 [4].
Mechanistic Evaluation & Signaling Pathways[3]
Mechanism of Action: Tubulin Destabilization
The primary target of TMP analogs is the colchicine binding site on
-tubulin. Binding prevents the polymerization of tubulin dimers into microtubules, leading to catastrophic failure of the mitotic spindle.
Figure 1: Signaling cascade triggered by TMP analogs.[3] Binding to β-tubulin initiates a cascade leading to mitochondrial apoptosis.
Cell Cycle Analysis
Flow cytometry data consistently reveals that TMP analogs cause accumulation of cells in the G2/M phase .
Observation: This confirms that the "propanol" and "propanone" analogs retain the antimitotic mechanism of the parent chalcones, albeit with varying binding affinities.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized based on the cited literature.
In Vitro Tubulin Polymerization Assay
This assay validates the direct interaction between the analog and tubulin.
Reagents:
Purified Porcine Brain Tubulin (>99% pure).
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
GTP (1 mM).
Glycerol (10%).
Protocol Steps:
Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
Treatment: Add 5 µL of the test compound (dissolved in DMSO) to a 96-well half-area plate pre-warmed to 37°C. Final DMSO concentration must be <1%.
Negative Control: Paclitaxel (stabilizer) or DMSO only.
Initiation: Add 95 µL of the tubulin solution to the wells.
Measurement: Immediately monitor absorbance at 340 nm every 60 seconds for 60 minutes at 37°C using a kinetic microplate reader.
Analysis: Plot Absorbance vs. Time. Calculate the Vmax (rate of polymerization) and determine the % Inhibition relative to the vehicle control.
MTT Cytotoxicity Assay
Standardized workflow for determining IC50 values.
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Critical Considerations:
Linearity: Ensure cell density is within the linear range of the assay (typically 3,000–5,000 cells/well for MCF-7/A549).
Solubility: TMP analogs can be lipophilic. Ensure compounds are fully soluble in DMSO before dilution. Precipitates will cause false spikes in absorbance.
Conclusion
The biological evaluation of trimethoxyphenyl propanol analogs confirms their status as potent tubulin polymerization inhibitors .[4][5][6] While the chalcone (Class I) derivatives generally offer the highest potency (nanomolar IC50s) due to their rigid conformational fit, the propanone (Class II) and propanol (Class III) analogs provide valuable alternatives with potentially better metabolic profiles and reduced toxicity to normal cells.
Recommendation for Researchers:
For maximum potency , prioritize the chalcone scaffold (e.g., Compound 10).
For metabolic stability or oral bioavailability , explore the propanone/propanol scaffolds (e.g., Compound 9 or 22b), as the saturated linker is less prone to rapid metabolic clearance than the
-unsaturated ketone of chalcones.
References
Daly, K., et al. (2025). "(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer." Pharmaceuticals, 18(1), 118. Link
Pettit, G. R., et al. (1989). "Antineoplastic agents.[7][8][9][10] 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4." Journal of the American Chemical Society, 111(14), 5463–5465.
Kumar, S. K., et al. (2012). "Discovery of 3-(3,4,5-trimethoxyphenyl)-1H-indoles as potent tubulin polymerization inhibitors."[6] Journal of Medicinal Chemistry, 55(16), 7285-7289.[4]
El-Miligy, M. M., et al. (2022). "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules, 27(14), 4623. Link
Zhang, L., et al. (2010). "1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells."[11] Chemico-Biological Interactions, 188(1), 161-170.[11] Link
Wang, J., et al. (2025). "Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation." Molecules, 30(1), 120. Link
A Guide to the Proper Disposal of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol: Ensuring Safety and Compliance
For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, grounding procedural guidance in the principles of chemical safety and regulatory compliance to ensure the protection of laboratory personnel and the environment.
Hazard Assessment: The Foundation of Safe Disposal
The primary hazards associated with this class of compounds include irritation to the skin and eyes and potential irritation of the respiratory system.[1][2][3] Therefore, it must be handled with appropriate personal protective equipment (PPE) at all times, including during disposal.
Table 1: Inferred Hazard Profile for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol
Regulatory Framework: Adherence to EPA and RCRA Standards
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories that generate chemical waste are considered "hazardous waste generators" and must comply with these federal regulations, along with any applicable state and local laws.[7][8]
The core principle of RCRA is that the generator is responsible for the waste from "cradle to grave." This means your laboratory is legally responsible for ensuring the waste is correctly identified, stored, and transported to a licensed treatment, storage, and disposal facility (TSDF).[5] Pouring chemical waste, particularly flammable alcohols, down the drain is strictly prohibited by the Clean Water Act and can cause fires or explosions in the plumbing and sewer systems.[9]
On-Site Waste Management and Segregation Protocol
Proper on-site management is the most critical phase for ensuring safety and compliance. This process begins the moment the chemical is deemed a waste product.
Step 1: Designate a Satellite Accumulation Area (SAA)
Your laboratory must designate an SAA for the collection of hazardous waste.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[5][6] The SAA should be clearly marked with "Hazardous Waste" signage.
Step 2: Select the Appropriate Waste Container
Compatibility is Key: Use a container made of material compatible with organic alcohols. High-density polyethylene (HDPE) or glass bottles are excellent choices. Avoid metal containers, as residual acidity could lead to corrosion.[6]
Condition and Closure: The container must be in good condition, free of leaks, and have a secure, screw-top cap.[5][8] Keep the container closed at all times except when adding waste.[8][10] This minimizes the release of flammable vapors.
Size: The container should be appropriately sized for the volume of waste to avoid prolonged storage of nearly empty containers. Do not fill containers beyond 90% capacity to allow for vapor expansion.[6]
Step 3: Correctly Label the Waste Container
As soon as the first drop of waste is added, the container must be labeled. The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste 3-(3,4,5-Trimethoxyphenyl)propan-1-ol" (avoiding abbreviations or formulas)
A clear statement of the hazards (e.g., "Flammable," "Irritant")[8]
The date on which waste was first added to the container (accumulation start date)
Step 4: Segregate Incompatible Waste Streams
This is a non-negotiable safety imperative. Waste 3-(3,4,5-Trimethoxyphenyl)propan-1-ol should be collected in a container designated for flammable organic waste.
DO NOT mix this alcohol-based waste with:
Strong Oxidizers (e.g., nitric acid, permanganates): Can cause fire or explosion.
Strong Acids or Bases: Can trigger exothermic reactions.
Aqueous Waste: Mixing organic and aqueous waste increases the volume and complexity of the disposal process.
Halogenated Solvents (e.g., dichloromethane, chloroform): These often have a different, more costly, disposal pathway.
Disposal Pathway: A Step-by-Step Workflow
The following workflow outlines the decision-making process for the compliant disposal of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol.
Figure 1. Disposal workflow for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol.
Final Disposal Step: Professional Collection
Once your waste container is full or has been in storage for the maximum time allowed by your institution (typically 6-12 months), contact your organization's Environmental Health & Safety (EHS) department to arrange for a pickup.[5] They will work with a licensed hazardous waste disposal company to transport the waste for final disposal, which is typically incineration at a permitted facility.
Spill and Decontamination Procedures
Accidents can happen, and a clear, immediate response plan is essential.
In Case of a Spill:
Alert Personnel: Immediately alert others in the area.
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.
Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
Contain and Absorb: Use a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or a universal absorbent pad). Do not use paper towels for anything other than a minuscule spill, as they can increase the flammable surface area.
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated waste bag or container.
Label as Waste: Label the container as "Spill Debris: 3-(3,4,5-Trimethoxyphenyl)propan-1-ol" and manage it as hazardous waste.[8]
Decontaminate: Clean the spill area with soap and water.
Empty Container Disposal:
An empty container that held 3-(3,4,5-Trimethoxyphenyl)propan-1-ol is not considered regular trash until it is properly decontaminated.
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[7]
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also require collection depending on local regulations.
Air Dry: Allow the rinsed container to air dry completely in a fume hood.[7]
Deface Label: Completely remove or deface the original label before placing the container in the appropriate recycling or trash receptacle.[7]
By adhering to these scientifically-grounded and regulation-compliant procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research environment.
References
Apollo Scientific. (2023, June 29). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)
Metasci. Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. Available at: [Link]
PubChem. 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. National Center for Biotechnology Information. Available at: [Link]
U.S. Environmental Protection Agency. (2025, August 15). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Available at: [Link]
RiskAssess. Disposal of chemical wastes. Available at: [Link]
University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]
Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. Available at: [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
This guide establishes the safety and operational protocols for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , a functionalized phenylpropanol derivative used primarily as a building block in organic synthesis and medicinal chemistry.[2]
While specific toxicological data for this exact CAS is limited, structural analogs (e.g., 3,4,5-trimethoxybenzyl alcohol and 3-phenyl-1-propanol) indicate a profile of irritancy (Skin/Eye/Respiratory) .[2] Operators must treat this substance as a potent irritant and potential sensitizer.[2] The compound typically presents as a viscous oil or low-melting solid , necessitating specific handling techniques to prevent contact dermatitis and inhalation of aerosols.[2]
Part 1: Chemical Profile & Hazard Analysis
Data synthesized from structural analogs and available safety databases.[2]
Property
Specification
Operational Implication
Physical State
Viscous liquid or low-melting solid
High surface adhesion; difficult to pipette accurately; requires positive displacement or mass-based transfer.[2]
Solubility
Soluble in DCM, MeOH, EtOAc; Low in H₂O
Use organic solvent spill kits.[2] Water alone is ineffective for decontamination.[2]
Primary Hazards
H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Barrier protection is non-negotiable.[2] Fume hood use is mandatory.[2]
Stability
Stable under standard conditions
Store in cool, dry place.[2][3] Avoid strong oxidizing agents.[2][3][4]
Part 2: Personal Protective Equipment (PPE) Strategy
Effective protection relies on a "Defense-in-Depth" strategy, prioritizing permeation resistance over simple barrier presence.[2]
1. Hand Protection (Glove Logic)
Because this compound is lipophilic and often handled in organic solvents (like Dichloromethane), standard latex gloves offer zero protection.[2]
Incidental Contact (Splash Protection):
Material: Nitrile Rubber (minimum 0.11 mm thickness).[2]
Usage: General handling, weighing closed containers.[2]
Change Frequency: Immediately upon splash or every 30 minutes of use.
Usage: During active synthesis, spill cleanup, or when dissolved in penetrating solvents (e.g., DCM, THF).[2]
Causality: The methoxy groups increase lipophilicity, facilitating permeation through natural rubber.[2] Laminate films provide a broad-spectrum chemical barrier.[2]
2. Respiratory Protection
Standard Operation: Fume hood (Face velocity: 0.5 m/s).
Why: The "propanol" tail allows for some volatility, while the solid/oil state can generate aerosols during transfer.[2]
3. PPE Decision Workflow (Graphviz)
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[2]
Part 3: Operational Handling Protocol
Protocol A: Weighing & Transfer (Viscous Liquid/Oil)
Context: High viscosity leads to "stringing" and contamination of container threads.[2]
Preparation:
Place a disposable absorbent pad in the fume hood.[2]
Tare the receiving vessel (flask) before adding the compound.
Transfer Method:
Do not pour. Use a wide-bore glass Pasteur pipette or a positive-displacement pipette.[2]
If the substance has solidified (low MP), gently warm the container in a water bath (30–40°C) until flowable.[2]
The "Clean Break" Technique:
When withdrawing the pipette, touch the tip to the inner wall of the source container to break the surface tension thread.[2]
Wipe the pipette exterior with a Kimwipe before moving over the bench to prevent drips.[2]
Verification:
Re-weigh the receiving vessel.[2] Calculate mass by difference.
Self-Validating Step: Check the threads of the source vial.[2] If residue is visible, wipe with a solvent-dampened tissue immediately to prevent cap seizing.[2]
Protocol B: Solubilization
Add the solvent (e.g., Dichloromethane) to the receiving flask containing the oil.[2]
Swirl gently. Do not shake vigorously, as this generates pressure if the solvent is volatile.[2]
Note: 3-(3,4,5-Trimethoxyphenyl)propan-1-ol is an alcohol; avoid using strong drying agents (like NaH) unless deprotonation is the intended reaction step.[2]
Part 4: Emergency Response & Disposal[2]
Spill Response Workflow
Scenario: 10 mL spill of neat oil on the benchtop.
Figure 2: Sequential workflow for managing spills of lipophilic viscous liquids.
Disposal Plan
Waste Stream: Halogenated or Non-Halogenated Organic Waste (depending on the solvent used for cleanup).[2]
Labeling: Must clearly state "Contains 3-(3,4,5-Trimethoxyphenyl)propan-1-ol – Irritant."[2]
Prohibition: Never pour down the drain. The compound's lipophilicity poses a bioaccumulation risk in aquatic environments.[2]
References
PubChem. (n.d.).[2] 3-(3,4,5-Trimethoxyphenyl)propan-1-ol (Compound).[1][2][7][8] National Library of Medicine.[2] Retrieved February 25, 2026, from [Link][2]